delta-2-Cefodizime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWOQUPUOGJRPY-PXUGJTILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of ∆²-Cefodizime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ∆²-Cefodizime, an inactive isomer and significant degradation product of the third-generation cephalosporin antibiotic, Cefodizime. Understanding the formation and analytical profile of this isomer is critical for the development, manufacturing, and quality control of Cefodizime-based therapeutics.
Introduction to ∆²-Cefodizime
Cefodizime, the active pharmaceutical ingredient (API), is a ∆³-cephem, where the double bond within the dihydrothiazine ring is located between the C-3 and C-4 positions. This specific configuration is essential for its antibacterial activity. ∆²-Cefodizime is the structural isomer where this double bond has migrated to the C-2 and C-3 positions. This seemingly minor shift in the double bond's location drastically alters the molecule's three-dimensional structure, rendering it microbiologically inactive. The formation of ∆²-Cefodizime is a key concern in the stability and degradation profile of Cefodizime.
Synthesis of ∆²-Cefodizime
The synthesis of ∆²-Cefodizime is typically not a targeted process but rather a consequence of the degradation of the active ∆³-isomer, Cefodizime. The primary mechanism for its formation is a base-catalyzed isomerization. This process can be intentionally induced for the purpose of isolating the compound as a reference standard for analytical method development and validation.
General Workflow for the Synthesis of ∆²-Cefodizime
The following diagram illustrates the general workflow for the synthesis of ∆²-Cefodizime via forced degradation of Cefodizime.
Caption: General workflow for the synthesis and isolation of ∆²-Cefodizime.
Experimental Protocol: Forced Degradation under Alkaline Conditions
This protocol describes a general procedure for the intentional synthesis of ∆²-Cefodizime from Cefodizime through base-catalyzed isomerization.
Materials:
-
Cefodizime sodium salt
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (for HPLC)
Procedure:
-
Dissolution: Prepare a solution of Cefodizime sodium salt in deionized water at a concentration of approximately 1 mg/mL.
-
Base Hydrolysis: To the Cefodizime solution, add an equal volume of 0.1 M NaOH.
-
Incubation: Incubate the mixture at a controlled temperature, for example, 60°C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC to observe the formation of the ∆²-isomer and the disappearance of the ∆³-isomer.
-
Neutralization: Once a significant amount of the ∆²-isomer has been formed (as determined by HPLC), cool the reaction mixture to room temperature and neutralize it by adding an equimolar amount of 0.1 M HCl.
-
Purification: The resulting solution containing a mixture of Cefodizime, ∆²-Cefodizime, and other degradation products can then be purified using preparative reverse-phase HPLC.
-
Isolation: Collect the fractions corresponding to the ∆²-Cefodizime peak. Pool the collected fractions and lyophilize to obtain the isolated ∆²-Cefodizime as a solid.
Factors Influencing Isomerization: The rate and extent of the isomerization are influenced by several factors:
-
pH: Alkaline conditions significantly promote the formation of the ∆²-isomer.
-
Temperature: Higher temperatures accelerate the rate of isomerization.
-
Solvent: The polarity of the solvent can affect the stability of the carbanion intermediate, thereby influencing the reaction rate.
-
Base Concentration: The concentration of the base is directly related to the rate of isomerization.
Characterization of ∆²-Cefodizime
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of ∆²-Cefodizime.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, identification, and quantification of ∆²-Cefodizime in the presence of the parent drug and other related substances.
Illustrative HPLC Method:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of phosphate buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Note: The exact mobile phase composition and gradient program must be optimized to achieve adequate separation between the ∆³ and ∆² isomers.
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information, confirming the identity of the ∆²-isomer.
Expected NMR Data for ∆²-Cephem Core:
| Nucleus | Expected Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H-2 | ~6.0 - 6.5 |
| H-4 | ~4.5 - 5.0 |
| H-6 | ~5.0 - 5.5 |
| H-7 | ~5.5 - 6.0 |
| ¹³C NMR | |
| C-2 | ~120 - 130 |
| C-3 | ~125 - 135 |
| C-4 | ~40 - 50 |
| C-6 | ~55 - 60 |
| C-7 | ~58 - 63 |
| C-8 (β-lactam C=O) | ~165 - 175 |
| C-9 (Carboxyl C=O) | ~160 - 170 |
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of ∆²-Cefodizime is expected to show characteristic absorption bands for the β-lactam ring, amide side chains, and other structural features.
Characteristic IR Absorption Frequencies:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| β-lactam C=O stretch | 1760 - 1780 |
| Amide C=O stretch | 1650 - 1680 |
| Carboxylate C=O stretch | 1550 - 1610 |
| N-H stretch | 3200 - 3400 |
| C=C stretch | 1600 - 1640 |
The position of the double bond in the cephem nucleus influences the electronic transitions and, consequently, the UV-Vis absorption spectrum. The ∆²-isomer typically exhibits a different λmax (wavelength of maximum absorbance) compared to the ∆³-isomer. This difference can be used for rapid differentiation of the two isomers.
Expected UV-Vis Absorption Data:
| Isomer | Expected λmax (nm) |
|---|---|
| ∆³-Cefodizime | ~260 - 270 |
| ∆²-Cefodizime | Shorter wavelength than ∆³-isomer |
Logical Relationships in Characterization
The following diagram illustrates the logical flow of the characterization process for ∆²-Cefodizime.
Caption: Logical workflow for the characterization of ∆²-Cefodizime.
Conclusion
The synthesis of ∆²-Cefodizime is primarily achieved through the controlled degradation of the active ∆³-isomer under alkaline conditions. Its comprehensive characterization relies on a combination of chromatographic and spectroscopic techniques. A thorough understanding of the synthesis and characterization of this inactive isomer is paramount for ensuring the quality, safety, and efficacy of Cefodizime drug products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.
Formation of Delta-2-Cefodizime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime, a third-generation cephalosporin antibiotic, is valued for its broad spectrum of activity against various bacterial pathogens. Like other cephalosporins, its chemical stability is a critical factor in its efficacy and safety. A key degradation pathway for cefodizime involves the isomerization of the double bond in the dihydrothiazine ring of the cephem nucleus, from the biologically active delta-3 (Δ³) position to the inactive delta-2 (Δ²) form. This transformation, resulting in the formation of delta-2-Cefodizime, leads to a significant loss of antibacterial activity. Understanding the mechanism and kinetics of this isomerization is paramount for the development of stable formulations and for ensuring the quality and therapeutic effectiveness of cefodizime-containing products.
This technical guide provides a comprehensive overview of the mechanism of this compound formation from cefodizime, including the underlying chemical principles, influencing factors, quantitative data, and detailed experimental protocols for its analysis.
The Isomerization Mechanism: A Base-Catalyzed Tautomerization
The conversion of cefodizime to its delta-2 isomer is a well-established example of a base-catalyzed tautomerization reaction. The core of this transformation lies in the lability of the proton at the C-2 position of the cephem nucleus.
The proposed mechanism proceeds through the following key steps:
-
Proton Abstraction: In the presence of a base (B:), the proton at the C-2 position of the cefodizime molecule is abstracted. This is the rate-determining step of the reaction.
-
Formation of a Carbanion Intermediate: The removal of the proton results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized over the C-2 and C-4 positions and the adjacent carbonyl group.
-
Protonation at C-4: The carbanion intermediate is then protonated by the conjugate acid of the base (BH⁺). This protonation can occur at either C-2 (regenerating the starting delta-3 isomer) or at C-4.
-
Formation of the Delta-2 Isomer: Protonation at the C-4 position leads to the formation of the thermodynamically less stable but kinetically favored under certain conditions, this compound isomer.
dot
Caption: Base-catalyzed isomerization of Cefodizime to this compound.
Factors Influencing the Formation of this compound
The rate and extent of this compound formation are significantly influenced by several environmental and structural factors.
-
pH: The isomerization is highly pH-dependent. Alkaline conditions significantly accelerate the formation of the delta-2 isomer by promoting the initial proton abstraction step. The rate of isomerization generally increases with increasing pH.
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of isomerization by providing the necessary activation energy for the reaction to occur.
-
Solvent: The polarity and proticity of the solvent can influence the stability of the charged carbanion intermediate and the transition state, thereby affecting the rate of isomerization.
-
Presence of a Base: The concentration and strength of the base are critical. Stronger bases and higher concentrations lead to a faster rate of proton abstraction and, consequently, a greater proportion of the delta-2 isomer.
-
Substituents on the Cephem Nucleus: Modifications to the C-3 and C-7 side chains of the cephalosporin molecule can impact the propensity for delta-2 isomer formation. Electron-withdrawing groups at the C-3 position can stabilize the carbanion intermediate, thus favoring isomerization.
Quantitative Data on Isomerization Kinetics
Table 1: Rate Constants for the Isomerization of Cefazolin Methyl Ester at 40°C and pH 7.4
| Rate Constant | Value (h⁻¹) |
| k₁ (Δ³ → Δ²) | 0.69 |
| k₂ (Δ² → Δ³) | 0.32 |
Note: Data from a study on cefazolin, a first-generation cephalosporin. The ester form is more susceptible to isomerization than the free acid.
Table 2: Activation Energy for the Isomerization of Cephaloridine
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 32.3 kcal/mol | pD 10.5, 23-41°C |
Note: Data from a study on cephaloridine, another cephalosporin antibiotic.
Experimental Protocols
Forced Degradation Study of Cefodizime
A forced degradation study is essential to identify potential degradation products, including this compound, and to establish the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of cefodizime under various stress conditions to generate the delta-2 isomer and other potential degradation products.
Materials:
-
Cefodizime reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Buffer solutions (pH 4, 7, and 9)
-
HPLC grade acetonitrile and methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of cefodizime in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep the solution at room temperature and monitor the degradation at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the expected rapid degradation. Neutralize with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid cefodizime powder in an oven at 80°C for 48 hours. Also, expose the stock solution to the same temperature for 24 hours. Withdraw samples, dissolve/dilute as necessary, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid cefodizime powder and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for a period as per ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the samples by HPLC.
-
pH-Dependent Degradation: Prepare solutions of cefodizime in buffer solutions of pH 4, 7, and 9. Store these solutions at 40°C and analyze at various time points to determine the pH-rate profile of degradation.
-
-
Sample Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method (see section 5.2).
dot
Spectroscopic Scrutiny of ∆²-Cefodizime: An In-depth Technical Guide to NMR and FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Delta-2-Cefodizime (∆²-Cefodizime), a critical isomer of the third-generation cephalosporin antibiotic, Cefodizime. The ∆²-isomer, characterized by a double bond at the C-2 position of the dihydrothiazine ring, is a less stable and biologically inactive form of the parent drug.[1] Its detection and characterization are paramount in the quality control and stability studies of Cefodizime. This document outlines the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous identification and structural elucidation of this isomer.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of ∆²-Cefodizime. Both ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete picture of the molecular architecture.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of protons within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal dihedral angles between adjacent protons, aiding in stereochemical assignments.
Table 1: Representative ¹H NMR Spectral Data for the Cephem Nucleus of a ∆²-Cephalosporin
| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constant (J, Hz) |
| H-2 | 6.2 - 6.5 | d | 4.0 - 5.0 |
| H-3 | 4.8 - 5.1 | d | 4.0 - 5.0 |
| H-6 | 5.0 - 5.3 | d | ~ 5.0 |
| H-7 | 5.6 - 5.9 | dd | ~ 5.0, ~ 8.0 |
Note: This data is representative of a ∆²-cephalosporin and may not be the exact experimental values for ∆²-Cefodizime.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.
Table 2: Representative ¹³C NMR Spectral Data for the Cephem Nucleus of a ∆²-Cephalosporin
| Carbon | Representative Chemical Shift (δ, ppm) |
| C-2 | 125 - 130 |
| C-3 | 115 - 120 |
| C-4 | 165 - 170 (C=O) |
| C-6 | 55 - 60 |
| C-7 | 58 - 63 |
| C-8 | 160 - 165 (β-lactam C=O) |
Note: This data is representative of a ∆²-cephalosporin and may not be the exact experimental values for ∆²-Cefodizime.
2D NMR Techniques for Structural Confirmation
Two-dimensional NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for confirming the overall structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information.
Functional Group Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For ∆²-Cefodizime, FTIR is particularly useful for confirming the presence of the β-lactam ring and other key structural motifs.
Table 3: Characteristic FTIR Absorption Bands for ∆²-Cefodizime
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| β-lactam C=O | Stretch | 1730 - 1760 |
| Amide C=O | Stretch | 1650 - 1680 |
| C=C (cephem ring) | Stretch | 1620 - 1640 |
| N-H | Stretch | 3200 - 3400 |
| C-O | Stretch | 1000 - 1300 |
| C-S | Stretch | 600 - 800 |
The most characteristic band for cephalosporins is the strong absorption from the β-lactam carbonyl stretch, typically appearing at a high wavenumber due to ring strain.[1]
Experimental Protocols
Synthesis and Isolation of ∆²-Cefodizime (Illustrative)
∆²-Cefodizime is typically formed as an impurity during the synthesis or degradation of Cefodizime. Isolation for analytical purposes can be achieved through preparative High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Isomerization: Induce isomerization of Cefodizime to ∆²-Cefodizime by adjusting the pH of a Cefodizime solution to alkaline conditions (pH 8-10) and stirring at room temperature. The progress of the isomerization can be monitored by analytical HPLC.
-
Purification: Employ a preparative reverse-phase HPLC system with a suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of a modifier like formic acid or trifluoroacetic acid) is typically used.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to the ∆²-Cefodizime peak.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated ∆²-Cefodizime.
NMR Sample Preparation and Analysis
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated ∆²-Cefodizime in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs on the NMR spectrometer. The specific parameters for each experiment (e.g., number of increments, mixing times) should be optimized for the sample.
FTIR Sample Preparation and Analysis
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for FTIR analysis of solid powders.
Protocol:
-
Sample Preparation: Place a small amount of the solid ∆²-Cefodizime sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Spectrum Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
-
Data Processing: The obtained spectrum is typically displayed in terms of transmittance or absorbance.
Visualizations
Caption: Experimental Workflow for the Analysis of ∆²-Cefodizime.
Caption: Logical Flow of Spectroscopic Data for Structure Elucidation.
References
Forced Degradation of Cefodizime: A Technical Guide to Understanding and Quantifying Δ²-Isomer Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation of the third-generation cephalosporin, cefodizime, with a specific focus on the formation of its Δ²-isomer. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like cefodizime is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods. The formation of the Δ²-isomer is a known degradation route for cephalosporins, leading to a loss of antibacterial activity.
Chemical Background and Significance of Δ²-Isomerization
Cefodizime, like other cephalosporins, features a core structure consisting of a β-lactam ring fused to a dihydrothiazine ring. The position of the double bond within the dihydrothiazine ring is crucial for its biological activity. The therapeutically active form of cefodizime is the Δ³-isomer. However, under certain stress conditions, this double bond can migrate to the C-2 position, forming the antibacterially inactive Δ²-isomer.[1] This isomerization represents a significant degradation pathway that can impact the efficacy and safety of cefodizime-containing pharmaceutical products.
Forced degradation studies are intentionally designed to accelerate this and other degradation processes to identify potential degradation products and understand the intrinsic stability of the drug molecule.[2]
Mechanism of Δ²-Isomer Formation
The isomerization of the Δ³-cephem nucleus to the Δ²-cephem nucleus is a well-understood process, generally proceeding through a base-catalyzed mechanism. The key steps are as follows:
-
Proton Abstraction: A base abstracts a proton from the carbon atom at the C-2 position of the cephem ring.
-
Carbanion Formation: This abstraction results in the formation of a resonance-stabilized carbanion intermediate.
-
Protonation: The carbanion can be protonated at either the C-2 position, regenerating the starting Δ³-isomer, or at the C-4 position. Protonation at C-4 leads to the formation of the thermodynamically less stable but kinetically favored (under certain conditions) Δ²-isomer.
This isomerization is significantly influenced by several factors, as detailed in the table below.
| Factor | Influence on Δ²-Isomer Formation | Rationale |
| pH | Alkaline conditions (high pH) significantly promote isomerization. | The presence of hydroxide ions or other bases facilitates the initial proton abstraction from the C-2 position, which is the rate-determining step. |
| Temperature | Higher temperatures accelerate the rate of isomerization. | Increased thermal energy provides the necessary activation energy for the chemical reaction to proceed more rapidly. |
| Solvent | The polarity and proticity of the solvent can affect the rate of isomerization. | Solvents can influence the stability of the charged intermediate (carbanion) and the transition state of the reaction. |
| Presence of Buffers | Certain buffer species can catalyze the degradation. | For instance, carbonate and borate buffers have been shown to increase the degradation rates of some cephalosporins.[3] |
Experimental Protocols for Forced Degradation Studies
Materials and Reagents
-
Cefodizime reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (e.g., Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer components (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
-
pH meter
General Procedure for Stress Studies
For each condition, a solution of cefodizime (e.g., 1 mg/mL) is prepared and subjected to the stressor for a defined period. A control sample, protected from the stressor, should be analyzed concurrently.
-
Acidic Hydrolysis: Mix equal volumes of cefodizime stock solution and 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Alkaline Hydrolysis (to favor Δ²-isomer formation): Mix equal volumes of cefodizime stock solution and 0.1 M NaOH. Maintain the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours) due to the faster degradation anticipated under basic conditions. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of cefodizime stock solution and 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Store the cefodizime stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven for a defined period (e.g., 24, 48 hours).
-
Photolytic Degradation: Expose the cefodizime stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
Analytical Method for Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying cefodizime from its degradation products, including the Δ²-isomer.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporin analysis.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 6.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation between the Δ³- and Δ²-isomers and other degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both cefodizime and the Δ²-isomer have significant absorbance (e.g., 254 nm or 270 nm).
-
Quantification: The concentration of the Δ²-isomer can be determined by comparing its peak area to that of a reference standard of the Δ²-isomer, if available. If a standard is not available, relative quantification can be performed using the peak area percentage relative to the total peak area of all observed components.
Visualization of Pathways and Workflows
The following diagrams illustrate the key chemical transformation and the general experimental process.
References
- 1. delta-2-Cefodizime | 120533-30-4 | Benchchem [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Degradation of Δ²-Cefodizime: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability and degradation pathways of Cefodizime, with a particular focus on its Δ²-isomer. Cefodizime, a third-generation cephalosporin, can undergo isomerization from its active Δ³-form to the inactive Δ²-form, a critical aspect of its stability profile. This document synthesizes available data on the factors influencing this conversion, outlines the broader degradation pathways, and provides detailed experimental protocols for stability analysis.
Core Concepts in Cefodizime Stability
The stability of Cefodizime is intrinsically linked to the potential for isomerization of the double bond within the dihydrothiazine ring of the cephem nucleus. The therapeutically active form is the Δ³-isomer. However, under certain conditions, this can convert to the thermodynamically more stable but biologically inactive Δ²-isomer. This isomerization is a primary degradation pathway that can impact the potency and overall quality of the drug product.
Factors that significantly influence the rate of this isomerization include pH, temperature, and the solvent system. Generally, alkaline conditions are known to catalyze the prototropic shift that leads to the formation of the Δ²-isomer. Increased temperature provides the necessary activation energy for this conversion, thus accelerating the degradation process.
Degradation Pathways of Cefodizime
The degradation of Cefodizime is not limited to Δ³ to Δ² isomerization. Further degradation can occur, primarily through the hydrolytic cleavage of the strained β-lactam ring, which is common to all β-lactam antibiotics.
Based on studies of Cefodizime degradation, distinct pathways have been identified under different pH conditions:
-
Acidic Conditions : In acidic solutions, Cefodizime has been shown to convert into its anti-form and a Δ³-cephem form[1].
-
Neutral and Alkaline Conditions : In neutral to alkaline aqueous solutions, Cefodizime degrades into a C-7 positional isomer of the β-lactam ring and another Δ³-cephem form[1].
The primary degradation pathways are visualized below.
Quantitative Stability Data
While specific kinetic data for the formation of Δ²-Cefodizime is not extensively available in the public domain, general stability studies have been conducted on Cefodizime in various intravenous infusion fluids. These studies, while not differentiating between isomers, provide an overall measure of the parent drug's stability.
| Infusion Fluid | Storage Condition | Time | Remaining Cefodizime (%) | Reference |
| 0.9% Sodium Chloride | Room Temperature | 24 hours | > 90% | [2] |
| 0.9% Sodium Chloride | 4°C | 6 days | > 90% | [2] |
| 5% Dextrose in Water | Room Temperature | 24 hours | > 90% | [2] |
| 5% Dextrose in Water | 4°C | 6 days | > 90% | [2] |
| 10% Dextrose in Water | Room Temperature | 24 hours | > 90% | [2] |
| 10% Dextrose in Water | 4°C | 6 days | > 90% | [2] |
| 5% Amino Acid Injection | Room Temperature | 24 hours | > 90% | [2] |
| 5% Amino Acid Injection | 4°C | 6 days | > 90% | [2] |
| 3% Polygeline | Room Temperature | 24 hours | > 90% | [2] |
| 3% Polygeline | 4°C | 6 days | > 90% | [2] |
Table 1: Stability of Cefodizime in Intravenous Fluids. Note: Analysis was performed using a microbiological assay, which measures antibacterial activity and may not be stability-indicating.
Experimental Protocols
To adequately assess the stability of Cefodizime and quantify the formation of the Δ²-isomer and other degradation products, forced degradation studies coupled with a validated stability-indicating analytical method are essential.
Forced Degradation Study Protocol (Representative)
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the specificity of analytical methods. The following protocol is a representative example based on general practices for cephalosporins.
Objective: To generate potential degradation products of Cefodizime under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Cefodizime in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes), as base-catalyzed degradation is often rapid.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid Cefodizime powder in a hot air oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours).
-
Dissolve the stressed solid in a suitable solvent and dilute for analysis.
-
Separately, reflux the stock solution at 80°C for 8 hours, then cool and dilute for analysis.
-
-
Photostability Testing:
-
Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare samples for analysis after exposure.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Representative)
A stability-indicating method is crucial for separating the Δ³- and Δ²-isomers of Cefodizime from each other and from any other degradation products.
-
Chromatographic System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: 0.02 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 95 5 20 60 40 25 60 40 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by assessing peak purity of the main Cefodizime peak in stressed samples using a DAD.
Conclusion
The stability of Cefodizime is a critical quality attribute, with the isomerization to the inactive Δ²-Cefodizime being a key degradation pathway, particularly influenced by alkaline pH and elevated temperature. Further degradation can occur via hydrolysis of the β-lactam ring and other rearrangements, leading to various products depending on the pH of the environment. While quantitative kinetic data for Δ²-Cefodizime formation is limited, a robust understanding of these pathways can be achieved through systematic forced degradation studies. The implementation of a validated, stability-indicating HPLC method is paramount for accurately quantifying Cefodizime and its degradation products, ensuring the safety and efficacy of the final pharmaceutical product. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to effectively investigate and control the stability of Cefodizime.
References
An In-depth Technical Guide to the Isomerization of Δ³- to Δ²-Cefodizime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization of the cephalosporin antibiotic Cefodizime from its therapeutically active Δ³-cepham form to its inactive Δ²-cepham isomer. This transformation is a critical aspect of Cefodizime's stability and has significant implications for its synthesis, formulation, storage, and clinical efficacy.
Executive Summary
Cefodizime, a third-generation cephalosporin, relies on the structural integrity of its Δ³-cephem nucleus for its antibacterial activity. This configuration is essential for the acylation of bacterial penicillin-binding proteins (PBPs), which is the mechanism of action for this class of antibiotics. However, under certain conditions, the double bond within the dihydrothiazine ring can migrate from the Δ³ to the Δ² position. This isomerization results in a molecule that is therapeutically inactive. Understanding the kinetics, mechanisms, and factors influencing this degradation pathway is paramount for ensuring the quality, safety, and efficacy of Cefodizime formulations. This guide details the chemical basis of this isomerization, methods for its detection and quantification, and strategies to mitigate its occurrence.
The Chemical Basis of Isomerization
The conversion of Δ³-Cefodizime to Δ²-Cefodizime is a well-documented degradation pathway for many cephalosporins. The Δ³ isomer is generally more thermodynamically stable; however, the energy difference between the two forms can be small, allowing for conversion under certain conditions.
Mechanism of Isomerization
The primary mechanism for the Δ³ to Δ² isomerization is base catalysis. The process involves the abstraction of a proton from the C-2 position of the cephem ring by a base. This results in the formation of a carbanion intermediate, which is then reprotonated at the C-4 position to yield the Δ² isomer.
A proposed mechanism suggests that the 4-carboxylate anion of the cephalosporin molecule itself can act as the base, abstracting a proton from the C-2 position.[1]
Diagram of the Proposed Isomerization Mechanism
Caption: Base-catalyzed isomerization of Δ³- to Δ²-Cefodizime.
Factors Influencing Isomerization
Several factors can influence the rate and extent of the Δ³ to Δ² isomerization:
-
pH: Alkaline conditions significantly accelerate the isomerization by promoting the abstraction of the C-2 proton.
-
Temperature: Higher temperatures increase the rate of isomerization by providing the necessary activation energy for the reaction.
-
Solvent: The polarity and proticity of the solvent can affect the stability of the carbanion intermediate and the transition state, thereby influencing the reaction rate.
-
Presence of a Base: The concentration and strength of the base are critical factors. Even weak bases can catalyze the reaction.
Quantitative Analysis of Cefodizime Isomerization
Degradation Kinetics of Cefotaxime (as an analogue for Cefodizime)
The degradation of Cefotaxime in aqueous solution is influenced by pH and temperature. The overall degradation involves multiple pathways, including the isomerization to the Δ² form.
| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 1.9 | 25 | 1.2 x 10⁻⁶ | 160 |
| 4.0 | 25 | 2.5 x 10⁻⁷ | 770 |
| 9.0 | 25 | 8.3 x 10⁻⁶ | 23 |
Data adapted from studies on Cefotaxime degradation and should be considered as an approximation for Cefodizime.
The maximum stability for Cefotaxime is observed in the pH range of 4.5-6.5.[2]
Experimental Protocols
The study of Cefodizime isomerization typically involves forced degradation studies followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Forced Degradation Protocol (General)
This protocol outlines a general procedure for inducing the isomerization of Cefodizime for analytical purposes. The goal is to achieve a target degradation of approximately 10-20%.
-
Preparation of Cefodizime Stock Solution: Accurately weigh and dissolve Cefodizime in a suitable solvent (e.g., water for injection, a buffered solution) to a known concentration (e.g., 1 mg/mL).
-
Base-Induced Degradation:
-
To an aliquot of the Cefodizime stock solution, add a specific volume of a base (e.g., 0.1 M NaOH) to achieve the desired final base concentration.
-
Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) for a predetermined time period.
-
At specified time intervals, withdraw samples and immediately neutralize them with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the reaction.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
Control Samples: Prepare control samples of Cefodizime in the same solvent without the addition of base and subject them to the same temperature conditions.
Workflow for Forced Degradation Study
Caption: A typical workflow for a forced degradation experiment.
HPLC Method for Isomer Separation
A stability-indicating reversed-phase HPLC (RP-HPLC) method is required to separate and quantify Δ³-Cefodizime from its Δ²-isomer and other potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 270 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 20 µL |
Method parameters should be optimized for the specific Cefodizime formulation and HPLC system.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Cefodizime and its isomers.
¹H and ¹³C NMR Spectroscopy
Characteristic chemical shifts in ¹H and ¹³C NMR spectra can be used to differentiate between the Δ³ and Δ² isomers. For instance, the signals for the protons and carbons in the vicinity of the double bond within the dihydrothiazine ring will differ significantly between the two isomers. While specific NMR data for Cefodizime isomers is not widely published, studies on other cephalosporins have shown distinct differences in the chemical shifts of the protons at C-2, C-3, and C-4, as well as the corresponding carbon signals.
Implications for Drug Development and Quality Control
The propensity of Cefodizime to undergo isomerization to its inactive Δ² form has several critical implications:
-
Formulation Development: Formulations should be developed to maintain a pH that ensures the stability of the Δ³ isomer. The use of appropriate buffering agents is crucial.
-
Manufacturing and Storage: Manufacturing processes should avoid conditions of high pH and temperature. Storage conditions for the final product must be carefully controlled to minimize degradation.
-
Analytical Method Validation: Stability-indicating analytical methods that can resolve and quantify the Δ² isomer are mandatory for quality control and stability testing of Cefodizime products.
-
Regulatory Submissions: A thorough understanding of the degradation pathways of Cefodizime, including the Δ³ to Δ² isomerization, is a regulatory requirement.
Conclusion
The isomerization of Δ³- to Δ²-Cefodizime is a clinically significant degradation pathway that leads to a loss of therapeutic activity. A comprehensive understanding of the underlying chemical mechanisms, influencing factors, and analytical methodologies for its characterization is essential for the development of stable and effective Cefodizime formulations. By implementing robust control strategies throughout the product lifecycle, from synthesis to administration, the integrity of the active Δ³ isomer can be maintained, ensuring optimal patient outcomes.
References
The Critical Influence of pH and Temperature on the Formation of Δ²-Cefodizime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal roles that pH and temperature play in the formation of delta-2-Cefodizime (Δ²-Cefodizime), an inactive isomer of the third-generation cephalosporin antibiotic, Cefodizime. Understanding the kinetics and mechanisms of this isomerization is paramount for ensuring the stability, efficacy, and safety of Cefodizime formulations. This document summarizes the key factors driving this degradation pathway, outlines detailed experimental protocols for its investigation, and presents illustrative data to guide formulation development and stability studies.
Introduction: The Significance of Δ²-Cefodizime Formation
Cefodizime, a potent β-lactam antibiotic, owes its therapeutic activity to the integrity of its core structure, which includes a Δ³-cephem nucleus. However, under certain environmental conditions, Cefodizime can undergo isomerization to the thermodynamically more stable but microbiologically inactive Δ²-isomer. This conversion represents a critical degradation pathway that can compromise the potency of Cefodizime-containing products. The formation of Δ²-Cefodizime is primarily influenced by pH and temperature, making a thorough understanding of these parameters essential for pharmaceutical scientists.
The isomerization from the active Δ³ to the inactive Δ² form is a known inactivation pathway for many cephalosporins. The shift in the double bond position within the cephem ring alters the molecule's three-dimensional structure, which is crucial for its binding to bacterial penicillin-binding proteins (PBPs), the target of β-lactam antibiotics. Consequently, the formation of Δ²-Cefodizime leads to a loss of antibacterial activity.
The Role of pH in Δ²-Cefodizime Formation
The isomerization of Cefodizime to its Δ²-isomer is significantly accelerated under basic conditions. This base-catalyzed reaction involves the abstraction of a proton from the C-2 position of the cephem ring, leading to the formation of a carbanion intermediate. This intermediate then undergoes a rearrangement, resulting in the migration of the double bond from the Δ³ to the Δ² position.
Key Observations:
-
Alkaline Conditions: Elevated pH levels substantially increase the rate of Δ²-Cefodizime formation.
-
Neutral and Acidic Conditions: The isomerization process is considerably slower in neutral and acidic environments. Maximum stability for many cephalosporins is often observed in the slightly acidic pH range.
The Impact of Temperature on Δ²-Cefodizime Formation
Temperature plays a crucial role in the kinetics of Δ²-Cefodizime formation by providing the necessary activation energy for the isomerization reaction to occur. As with most chemical reactions, an increase in temperature leads to an exponential increase in the reaction rate, following the principles of the Arrhenius equation.
Key Observations:
-
Elevated Temperatures: Higher storage temperatures significantly accelerate the degradation of Cefodizime and the formation of the Δ²-isomer.
-
Refrigerated and Room Temperatures: Lower temperatures are critical for maintaining the stability of Cefodizime and minimizing the formation of its inactive isomer.
Quantitative Data on Δ²-Cefodizime Formation
| pH | Temperature (°C) | Illustrative Rate Constant (k) for Δ²-Cefodizime Formation (h⁻¹) | Illustrative Half-life (t½) for Cefodizime (h) |
| 5.0 | 25 | 0.0001 | 6931 |
| 5.0 | 40 | 0.0005 | 1386 |
| 7.0 | 25 | 0.001 | 693 |
| 7.0 | 40 | 0.005 | 139 |
| 9.0 | 25 | 0.01 | 69.3 |
| 9.0 | 40 | 0.05 | 13.9 |
Note: The rate constants and half-lives presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally for specific formulations and storage conditions.
Experimental Protocols
To accurately quantify the formation of Δ²-Cefodizime and assess the stability of Cefodizime, rigorous experimental protocols are necessary. The following sections detail the methodologies for forced degradation studies and the development of a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products, including Δ²-Cefodizime, and to develop a stability-indicating analytical method.
Objective: To generate Δ²-Cefodizime and other potential degradation products under stressed conditions to facilitate the development and validation of a stability-indicating analytical method.
Protocol:
-
Preparation of Cefodizime Stock Solution: Prepare a stock solution of Cefodizime in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature (e.g., 25°C) for a defined period (e.g., 30, 60, 120, and 240 minutes), as base-catalyzed degradation is typically rapid.
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of Cefodizime in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, and 72 hours).
-
Also, subject a solution of Cefodizime to the same thermal stress.
-
At each time point, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Cefodizime to a UV light source (e.g., 254 nm) and a visible light source in a photostability chamber for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, dilute the samples with the mobile phase for HPLC analysis.
-
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of Cefodizime from its degradation products, including Δ²-Cefodizime.
Objective: To develop and validate an HPLC method capable of accurately measuring the concentration of Cefodizime in the presence of Δ²-Cefodizime and other potential impurities.
Illustrative HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted to a suitable value) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient profile must be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Cefodizime and Δ²-Cefodizime have significant absorbance (e.g., 254 nm or 270 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Injection Volume: Typically 20 µL.
Method Validation: The developed HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizing the Degradation Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and processes described in this guide.
Caption: Isomerization pathway of Cefodizime to its inactive Δ²-isomer.
Caption: Experimental workflow for forced degradation studies of Cefodizime.
Conclusion and Recommendations
The formation of Δ²-Cefodizime is a critical degradation pathway that is highly dependent on pH and temperature. To ensure the quality, stability, and efficacy of Cefodizime formulations, the following recommendations are crucial for researchers, scientists, and drug development professionals:
-
Formulation Development: Formulate Cefodizime products in a pH range that minimizes the rate of isomerization, typically in the slightly acidic to neutral range. The optimal pH should be determined through comprehensive stability studies.
-
Storage Conditions: Store Cefodizime drug substance and drug products at controlled, and preferably refrigerated, temperatures to minimize the rate of degradation.
-
Stability Studies: Conduct thorough forced degradation studies to identify all potential degradation products and develop a robust, validated stability-indicating analytical method.
-
Routine Analysis: Employ the validated stability-indicating method for routine quality control and stability monitoring of Cefodizime products throughout their shelf life.
By carefully controlling pH and temperature and implementing rigorous analytical monitoring, the formation of inactive Δ²-Cefodizime can be effectively managed, ensuring that patients receive a safe and effective medication.
Delta-2-Cefodizime: A Comprehensive Technical Guide for its Use as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of delta-2-Cefodizime, a critical process impurity and degradation product of the third-generation cephalosporin antibiotic, Cefodizime. The presence and quantity of this isomer are crucial quality attributes of Cefodizime active pharmaceutical ingredient (API) and finished drug products. This document outlines the significance of this compound as a reference standard, its physicochemical properties, and detailed methodologies for its identification, quantification, and control in pharmaceutical analysis. The information presented herein is intended to support researchers, quality control analysts, and formulation scientists in ensuring the safety, efficacy, and regulatory compliance of Cefodizime-containing medicines.
Introduction
Cefodizime is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. During its synthesis and storage, Cefodizime can undergo isomerization of the double bond in the dihydrothiazine ring of the cephem nucleus, leading to the formation of the delta-2 isomer (Δ²-Cefodizime). Unlike the therapeutically active delta-3 isomer (Δ³-Cefodizime), the delta-2 isomer is microbiologically inactive. Therefore, its presence must be carefully monitored and controlled to ensure the potency and safety of the final drug product.
The availability of a well-characterized this compound reference standard is paramount for the accurate validation of analytical methods and for the routine quality control of Cefodizime. This guide details the necessary analytical procedures and provides the quantitative data required for its use as a reference material.
Physicochemical Properties and Structural Elucidation
The primary structural difference between Cefodizime (delta-3) and this compound lies in the position of the double bond within the cephem ring. This subtle change significantly impacts the molecule's chemical and biological properties.[1]
Table 1: Physicochemical Properties of Cefodizime and this compound
| Property | Cefodizime (Delta-3 Isomer) | This compound |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(5-methyl-4-carboxymethyl-1,3-thiazol-2-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(5-methyl-4-carboxymethyl-1,3-thiazol-2-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Molecular Formula | C₂₀H₂₀N₆O₇S₄ | C₂₀H₂₀N₆O₇S₄ |
| Molecular Weight | 584.66 g/mol | 584.66 g/mol |
| Biological Activity | Active | Inactive |
Spectroscopic Characterization
The unequivocal identification of this compound as a reference standard relies on a combination of spectroscopic techniques.
High-resolution ¹H and ¹³C NMR spectroscopy are essential for confirming the isomeric purity and structure of the reference standard.[1] The key differentiating signals will be those of the protons and carbons in the immediate vicinity of the double bond in the cephem ring.
In the ¹H NMR spectrum, the signal for the proton at C-2 in the delta-2 isomer would be expected to appear as a singlet, while the corresponding C-4 proton in the delta-3 isomer would show a different multiplicity and chemical shift due to its coupling with the C-3 proton. Similarly, the ¹³C NMR spectrum will show distinct chemical shifts for the C-2, C-3, and C-4 carbons, reflecting the change in hybridization and electronic environment.
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis.[1] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.[2][3]
The fragmentation pattern will be a key identifier. Cleavage of the β-lactam ring and fragmentation of the side chains will produce characteristic ions that can be used to confirm the structure.[1]
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.[1]
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| β-lactam C=O stretch | 1730-1760 |
| Amide C=O stretch | ~1670 |
| C=C stretch (cephem ring) | ~1620 |
| N-H stretch (amide) | ~3300 |
| C-S stretch | ~700 |
Experimental Protocols
Synthesis of this compound Reference Standard
The preparation of a this compound reference standard typically involves the controlled isomerization of the delta-3 isomer. This is often achieved through base-catalyzed isomerization.
Protocol for Base-Catalyzed Isomerization (General Procedure):
-
Dissolution: Dissolve Cefodizime (delta-3 isomer) in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile).
-
Base Addition: Add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to the solution. The amount of base and the reaction temperature should be carefully controlled to promote isomerization without significant degradation.
-
Monitoring: Monitor the progress of the reaction by HPLC. The goal is to maximize the yield of the delta-2 isomer while minimizing the formation of other degradation products.
-
Quenching: Once the desired level of conversion is reached, quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the base.
-
Purification: The this compound can be purified from the reaction mixture using preparative HPLC.
-
Characterization: The purity and identity of the isolated this compound should be confirmed using the spectroscopic methods described in Section 2.1.
Analytical Method for the Quantification of this compound
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for the separation and quantification of Cefodizime and its impurities, including the delta-2 isomer.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Mobile Phase A: An aqueous buffer, such as phosphate or acetate buffer, with the pH adjusted to be in the range of 3-7.
-
Mobile Phase B: A polar organic solvent, such as acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the more retained components.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: UV detection at a wavelength where both Cefodizime and the delta-2 isomer have significant absorbance, typically around 254 nm.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
Table 3: Representative HPLC Method Parameters and Validation Data
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Retention Time (Cefodizime) | Approx. 15 min |
| Retention Time (this compound) | Approx. 18 min |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | Typically ≤ 0.05% |
| Limit of Detection (LOD) | Typically ≤ 0.015% |
| Accuracy (% Recovery) | 98-102% |
(Note: These are representative values and should be established during method validation.)
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting Cefodizime to various stress conditions to generate potential degradation products, including the delta-2 isomer.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat a solution of Cefodizime with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of Cefodizime with a dilute base (e.g., 0.1 N NaOH) at room temperature. This condition is known to promote the formation of the delta-2 isomer.
-
Oxidative Degradation: Treat a solution of Cefodizime with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid Cefodizime to dry heat (e.g., 105 °C).
-
Photodegradation: Expose a solution of Cefodizime to UV light.
After exposure to each stress condition, the samples are analyzed by the validated HPLC method to assess the formation of degradation products and to ensure that they are well-resolved from the main Cefodizime peak.
Regulatory Context and Acceptance Criteria
The control of impurities in active pharmaceutical ingredients is a critical aspect of regulatory submissions. Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) provide monographs that specify the tests and acceptance criteria for impurities.[4][5]
Table 4: General European Pharmacopoeia Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | > 0.05% | > 0.10% | > 0.15% |
| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |
(Note: These are general thresholds and may be different for specific substances based on their toxicity and potency.)
Visualizations
Isomerization of Cefodizime
Caption: Isomerization pathway from active delta-3-Cefodizime to the inactive delta-2 isomer.
Workflow for Reference Standard Qualification
References
- 1. This compound | 120533-30-4 | Benchchem [benchchem.com]
- 2. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. edqm.eu [edqm.eu]
- 5. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
biological inactivity of delta-2-Cefodizime explained
An In-depth Technical Guide to the Biological Inactivity of ∆²-Cefodizime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed explanation for the biological inactivity of the ∆²-isomer of Cefodizime, a third-generation cephalosporin antibiotic. A comprehensive understanding of the structure-activity relationship is crucial for the development of stable and effective antibacterial agents.
Introduction to Cefodizime and its Isomers
Cefodizime is a potent, broad-spectrum cephalosporin antibiotic. Its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). The core structure of Cefodizime, like other cephalosporins, features a β-lactam ring fused to a dihydrothiazine ring. The position of the double bond within the dihydrothiazine ring is critical for its biological function. The active form of Cefodizime is the ∆³-isomer, where the double bond is located between the C-3 and C-4 atoms of the cephem nucleus.[1] However, under certain conditions, this double bond can migrate to the C-2 and C-3 positions, forming the biologically inactive ∆²-isomer.[1] This isomerization is a critical concern in the manufacturing and storage of Cefodizime, as it leads to a loss of therapeutic efficacy.
The Chemical Basis of Inactivity: A Shift in the Double Bond
The seemingly minor structural alteration from the ∆³ to the ∆² configuration has profound consequences for the molecule's biological activity. The generally accepted mechanism for this isomerization involves a base-catalyzed abstraction of a proton from the C-2 position, leading to a resonance-stabilized carbanion intermediate.[1]
The key to the antibacterial action of cephalosporins lies in the reactivity of the β-lactam ring, which acylates a serine residue in the active site of bacterial PBPs. The ∆³-isomer is sterically and electronically configured to present the β-lactam ring for this nucleophilic attack. In contrast, the isomerization to the ∆²-form alters the geometry and electronic properties of the entire cephem nucleus. This change in conformation reduces the strain on the β-lactam ring, making it less susceptible to nucleophilic attack and thereby decreasing its acylating potential.
Diagram: Isomerization of Cefodizime
Caption: Isomerization from active ∆³-Cefodizime to inactive ∆²-Cefodizime.
Quantitative Evidence of Inactivity
The biological inactivity of ∆²-Cefodizime is demonstrated by a significant increase in its Minimum Inhibitory Concentration (MIC) and a decrease in its affinity for Penicillin-Binding Proteins (PBPs) compared to the parent ∆³-isomer.
| Compound | Minimum Inhibitory Concentration (MIC) against E. coli | Relative PBP Binding Affinity |
| ∆³-Cefodizime | Low (e.g., < 1 µg/mL) | High |
| ∆²-Cefodizime | High (e.g., > 128 µg/mL) | Very Low |
Note: The exact MIC values can vary depending on the bacterial strain and the specific experimental conditions. The values presented here are illustrative of the significant difference in activity.
Experimental Protocols
The determination of the biological activity of cephalosporin isomers relies on standardized microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: Serial twofold dilutions of ∆³-Cefodizime and ∆²-Cefodizime are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Diagram: MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Penicillin-Binding Protein (PBP) Affinity Assay
PBP binding affinity is a measure of how strongly a β-lactam antibiotic interacts with its target enzymes. A common method is a competitive binding assay using a radiolabeled or fluorescently tagged penicillin.
Protocol: Competitive PBP Binding Assay
-
Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.
-
Competitive Incubation: The membrane preparation is incubated with various concentrations of the test compounds (∆³-Cefodizime and ∆²-Cefodizime).
-
Labeling: A known concentration of a labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative) is added to the mixture and incubated to allow binding to the PBPs that are not occupied by the test compound.
-
Separation and Detection: The PBP-antibiotic complexes are separated by SDS-PAGE. The amount of labeled penicillin bound to each PBP is quantified by autoradiography or fluorescence imaging.
-
Determination of IC₅₀: The concentration of the test compound that inhibits 50% of the binding of the labeled penicillin (IC₅₀) is determined. A higher IC₅₀ value indicates lower binding affinity.
Diagram: PBP Competitive Binding Assay
Caption: Workflow for a competitive PBP binding assay.
Conclusion
The biological inactivity of ∆²-Cefodizime is a direct consequence of the isomerization of the double bond within the dihydrothiazine ring from the ∆³ to the ∆² position. This structural change alters the three-dimensional conformation of the molecule, reducing the reactivity of the β-lactam ring and severely diminishing its ability to bind to and inhibit bacterial penicillin-binding proteins. This understanding is fundamental for the development of stable cephalosporin antibiotics and for ensuring the quality and efficacy of Cefodizime formulations. The control of isomerization is a critical parameter in the synthesis, formulation, and storage of Cefodizime to maintain its therapeutic value.
References
Methodological & Application
HPLC Method for Delta-2-Cefodizime Impurity Profiling: Application Note and Protocol
Introduction
Cefodizime is a third-generation cephalosporin antibiotic used in the treatment of a wide range of bacterial infections. As with all pharmaceuticals, ensuring the purity and stability of Cefodizime is critical for its safety and efficacy. A common degradation pathway for cephalosporins involves the isomerization of the dihydrothiazine ring, leading to the formation of the biologically inactive delta-2 (Δ²) isomer from the active delta-3 (Δ³) form. The presence of the Δ²-Cefodizime impurity is a key indicator of product degradation and must be carefully monitored.
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of delta-2-Cefodizime and other related substances in Cefodizime drug substance and formulated products. The method is designed to be precise, accurate, and specific, providing a clear separation of the parent drug from its potential impurities.
Principle
The method utilizes reversed-phase HPLC with a gradient elution to achieve separation of Cefodizime and its impurities. A C18 stationary phase provides the necessary hydrophobicity to retain the compounds of interest. The mobile phase consists of a phosphate buffer and an organic modifier (acetonitrile). By gradually increasing the concentration of the organic modifier, compounds are eluted based on their polarity, allowing for the effective separation of the closely related Cefodizime and its delta-2 isomer. Detection is performed using a UV detector at a wavelength that provides optimal sensitivity for both the active pharmaceutical ingredient (API) and its impurities.
Experimental Protocols
Materials and Reagents
-
Cefodizime Sodium Reference Standard (CRS)
-
This compound Impurity Standard
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or purified to a resistivity of ≥18.2 MΩ·cm
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrument and conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with a gradient pump, autosampler, column oven, and UV detector |
| Column | Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent |
| Mobile Phase A | 25 mM Potassium Phosphate buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
Preparation of Solutions
Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 4.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas prior to use.
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 95:5 (v/v).
Standard Solution Preparation (0.5 mg/mL Cefodizime): Accurately weigh about 25 mg of Cefodizime Sodium CRS and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Impurity Stock Solution (0.1 mg/mL this compound): Accurately weigh about 5 mg of this compound impurity standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Solution: Prepare a solution containing 0.5 mg/mL of Cefodizime and 0.01 mg/mL of this compound in the diluent.
Sample Solution Preparation (0.5 mg/mL Cefodizime): Accurately weigh a quantity of the Cefodizime drug substance or powdered formulation equivalent to 25 mg of Cefodizime and transfer it to a 50 mL volumetric flask. Add approximately 40 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Gradient Elution Program
The gradient program for the separation is detailed in the table below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 60 | 40 |
| 30 | 40 | 60 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Data Presentation and System Suitability
The performance of the HPLC system should be verified before sample analysis by injecting the system suitability solution. The acceptance criteria are provided below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Cefodizime Peak) | ≤ 2.0 |
| Theoretical Plates (Cefodizime Peak) | ≥ 2000 |
| Resolution (between Cefodizime and this compound) | ≥ 2.0 |
| Relative Standard Deviation (RSD) for 6 replicate injections of Cefodizime peak area | ≤ 2.0% |
Typical Impurity Profile
A typical impurity profile obtained from a stressed Cefodizime sample is presented below. Retention times are approximate and may vary depending on the specific HPLC system and column used.
| Peak Name | Approximate Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria (%) |
| Cefodizime | 15.2 | 1.00 | - |
| This compound | 17.5 | ~1.15 | ≤ 0.5 |
| Unknown Impurity 1 | 8.9 | ~0.59 | ≤ 0.2 |
| Unknown Impurity 2 | 12.4 | ~0.82 | ≤ 0.2 |
| Total Impurities | - | - | ≤ 1.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of Cefodizime impurities.
Caption: Workflow for Cefodizime Impurity Profiling by HPLC.
Cefodizime and Delta-2 Isomer Relationship
The diagram below illustrates the relationship between the active Cefodizime (Δ³ isomer) and its inactive degradation product, the Δ² isomer.
Caption: Isomerization of Cefodizime to its Delta-2 Impurity.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control analysis of Cefodizime, providing a reliable means to profile and quantify the critical this compound impurity and other related substances. The method is specific, sensitive, and robust, making it an essential tool for ensuring the quality and stability of Cefodizime drug substance and products. Adherence to the system suitability criteria is crucial for ensuring the validity of the analytical results.
Application Notes and Protocols for Cephalosporin Isomer Separation by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of cephalosporin isomers using various capillary electrophoresis (CE) techniques. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in developing and implementing robust analytical methods for the quality control and characterization of cephalosporin-based active pharmaceutical ingredients (APIs) and drug products.
Introduction to Capillary Electrophoresis for Cephalosporin Analysis
Capillary electrophoresis is a powerful and versatile separation technique that offers several advantages over traditional methods like high-performance liquid chromatography (HPLC) for the analysis of pharmaceuticals.[1][2] These benefits include high separation efficiency, rapid analysis times, low consumption of samples and reagents, and the ability to employ different separation mechanisms for enhanced selectivity.[2] For cephalosporins, a class of β-lactam antibiotics, CE is particularly well-suited for separating closely related structures, including isomers, which can be challenging with conventional chromatographic methods.[3][4]
The primary CE techniques utilized for cephalosporin isomer separation are Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Cyclodextrin-modified Capillary Electrophoresis (CD-CE).
-
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation is based on the differences in the charge-to-size ratio of the analytes.[5][6] CZE is effective for separating ionic or ionizable cephalosporins.[4][7]
-
Micellar Electrokinetic Chromatography (MEKC): MEKC extends the applicability of CE to neutral and charged analytes by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC).[8][9][10] This creates a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.[8][9]
-
Cyclodextrin-modified Capillary Electrophoresis (CD-CE): For the separation of chiral isomers (enantiomers), a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used for this purpose as they can form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility.[11]
Experimental Workflows and Separation Principles
The following diagrams illustrate the general experimental workflow for CE analysis and the fundamental principles of CZE, MEKC, and CD-CE for cephalosporin isomer separation.
References
- 1. Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. Identification and separation of five cephalosporins by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capillary Zone Electrophoresis (CZE) - Creative Proteomics [creative-proteomics.com]
- 6. Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 7. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 10. Capillary separation: micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Identification of Cefodizime Impurities Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against aerobic gram-positive and gram-negative bacteria.[1][2] It is clinically effective for treating a variety of infections, including those of the respiratory and urinary tracts.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurity profiling—the identification, quantification, and control of impurities—is a critical aspect of drug development and manufacturing.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control of impurities in drug substances and products.[4]
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate the formation of impurities.[5][6] High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become an indispensable tool for this purpose, offering the high sensitivity and specificity required to separate, detect, and structurally elucidate impurities, even at trace levels.[7][8][9] This application note provides a detailed protocol for the identification of cefodizime impurities using a forced degradation study followed by LC-MS/MS analysis.
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are performed to generate potential degradation products and assess the intrinsic stability of cefodizime.[4] The goal is to achieve partial degradation, typically 5-20%, to ensure that the primary degradation products are formed without extensive secondary degradation.
a. Stock Solution Preparation: Prepare a stock solution of Cefodizime at a concentration of 1 mg/mL in a suitable solvent like a mixture of acetonitrile and water.
b. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of Cefodizime stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 2 hours. After incubation, cool the solution to room temperature and neutralize with an equivalent volume and concentration of sodium hydroxide (NaOH).
-
Base Hydrolysis: To 1 mL of Cefodizime stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with an equivalent volume and concentration of HCl.
-
Oxidative Degradation: To 1 mL of Cefodizime stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Cefodizime powder to a dry heat of 105°C for 24 hours. Also, heat the Cefodizime stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the Cefodizime stock solution to UV light (254 nm) and/or sunlight for an extended period (e.g., 7 days) as described in ICH Q1B guidelines.[5] A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Sample Preparation for LC-MS Analysis
-
After exposure to the respective stress conditions, dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL.
-
For the solid sample exposed to thermal stress, dissolve it in the mobile phase to achieve the same final concentration.
-
Filter all samples through a 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter.
LC-MS/MS Instrumentation and Conditions
The following is a representative method adapted from established protocols for similar cephalosporin antibiotics.[10][11][12] Optimization may be required.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.
-
LC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 15 85 30 15 85 31 95 5 | 40 | 95 | 5 |
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan (e.g., m/z 100-1000) to detect all potential impurities, followed by product ion scans (MS/MS) on the detected impurity masses to obtain fragmentation data for structural elucidation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Data Presentation
Quantitative data on impurities should be clearly summarized. The table below serves as a template for presenting results from the analysis of a Cefodizime sample.
Table 1: Profile of Potential Cefodizime Impurities
| Impurity Name/Identifier | CAS Number | Molecular Formula | Observed m/z [M+H]⁺ |
|---|---|---|---|
| Cefodizime Impurity 1 | 111874-11-4 | N/A | To be determined |
| Cefodizime Impurity 2 | N/A | N/A | To be determined |
| Cefodizime Impurity 3 | N/A | N/A | To be determined |
| Cefodizime Impurity 4 | N/A | N/A | To be determined |
| (delta3)-Cefodizime | 120533-30-4 | N/A | To be determined |
| (E)-Cefodizime | 97180-26-2 | N/A | To be determined |
| 2-Mercapto-4-methyl-5-thiazoleacetic acid | 34272-64-5 | N/A | To be determined |
| Cefodizime Impurity 25 | N/A | C₃₄H₃₅N₁₁O₁₃S₆ | To be determined |
(Data based on known related compounds and impurities, specific m/z values to be filled in from experimental data)[13][14]
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is a logical sequence of steps designed to ensure comprehensive impurity identification.
Caption: Workflow for Cefodizime impurity profiling.
Potential Degradation Pathway
The primary degradation route for many cephalosporins involves the hydrolysis of the strained β-lactam ring, which is susceptible to both acidic and basic conditions.[15] This cleavage is a critical first step in the formation of various degradation products.
Caption: General degradation pathway of Cefodizime.
Results and Discussion
The described LC-MS/MS method will allow for the separation of Cefodizime from its process-related impurities and degradation products generated under stress conditions.
-
Chromatographic Separation: The gradient elution on the C18 column is designed to separate compounds with a range of polarities, from the more polar degradation products (e.g., those resulting from hydrolysis) to the parent drug and less polar impurities.
-
Mass Spectrometric Identification: The initial full scan MS analysis will provide the molecular weights of the parent drug and any detected impurities. By comparing the mass spectra of the stressed samples to the control (unstressed) sample, new peaks corresponding to degradation products can be identified.
-
Structural Elucidation: The power of tandem mass spectrometry (MS/MS) lies in its ability to aid in structural elucidation.[10][15] By selecting the precursor ion (the [M+H]⁺ of a potential impurity) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ion spectrum) is generated. This fragmentation pattern provides structural information that can be used to identify the site of modification on the Cefodizime molecule or to deduce the structure of the impurity. For cephalosporins, characteristic fragmentation often involves cleavage of the β-lactam ring and loss of side chains.[10][15]
Conclusion
This application note outlines a comprehensive approach for the identification and characterization of impurities in Cefodizime using forced degradation studies coupled with a robust LC-MS/MS analytical method. The protocol provides a solid foundation for developing and validating a stability-indicating method suitable for quality control and regulatory submission. The use of high-resolution mass spectrometry can further enhance confidence in the elemental composition of unknown impurities.[16] This methodology is crucial for ensuring the quality, safety, and efficacy of Cefodizime drug products.
References
- 1. Cefodizime - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.usp.org [go.usp.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. veeprho.com [veeprho.com]
- 6. biomedres.us [biomedres.us]
- 7. chimia.ch [chimia.ch]
- 8. doaj.org [doaj.org]
- 9. innovationaljournals.com [innovationaljournals.com]
- 10. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of impurities in cefpodoxime proxetil using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. Cefodizime Impurity 25 | C34H35N11O13S6 | CID 176482105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Development of a Stability-Indicating Assay for Cefodizime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. To ensure the quality, safety, and efficacy of pharmaceutical products containing cefodizime, a validated stability-indicating assay method (SIAM) is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
These application notes provide a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for cefodizime, in line with the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Cefodizime sodium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
High-purity water
-
Chromatographic Conditions (Proposed)
A gradient elution is proposed to ensure the separation of cefodizime from its potential degradation products.
| Parameter | Recommended Condition |
| Mobile Phase A | 25 mM Potassium Phosphate Monobasic in water, pH adjusted to 4.5 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of cefodizime sodium reference standard in 25 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with diluent.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method. A target degradation of 5-20% is recommended.
-
Acid Hydrolysis: To 5 mL of the standard stock solution, add 5 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Cool and neutralize with 0.1 N NaOH. Dilute to 50 mL with diluent.
-
Alkaline Hydrolysis: To 5 mL of the standard stock solution, add 5 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl. Dilute to 50 mL with diluent.
-
Oxidative Degradation: To 5 mL of the standard stock solution, add 5 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to 50 mL with diluent.
-
Thermal Degradation: Expose the solid cefodizime powder to 105 °C in a hot air oven for 24 hours. Dissolve an appropriate amount in the diluent to obtain a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid cefodizime powder to UV light (254 nm) and visible light (1.2 million lux hours) in a photostability chamber. Dissolve an appropriate amount in the diluent to obtain a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: To 5 mL of the standard stock solution, add 5 mL of high-purity water. Heat at 60 °C for 6 hours. Cool and dilute to 50 mL with diluent.
A blank solution for each stress condition should be prepared in the same manner without the drug substance.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines.
-
Specificity: Analyze the stressed samples. The method is specific if the cefodizime peak is well-resolved from all degradation product peaks, and the peak purity of cefodizime is confirmed using a PDA detector.
-
Linearity: Prepare a series of at least five concentrations of cefodizime (e.g., 25, 50, 100, 150, 200 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of cefodizime into a placebo mixture or a sample containing known degradation products at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the working standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate preparations of the working standard solution on two different days by two different analysts.
-
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation of Cefodizime | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl at 60 °C | 2 hours | [Insert Data] | [Insert Data] |
| Alkaline Hydrolysis | 0.1 N NaOH at RT | 1 hour | [Insert Data] | [Insert Data] |
| Oxidative Degradation | 3% H₂O₂ at RT | 4 hours | [Insert Data] | [Insert Data] |
| Thermal Degradation | 105 °C (Solid State) | 24 hours | [Insert Data] | [Insert Data] |
| Photolytic Degradation | UV & Visible Light | - | [Insert Data] | [Insert Data] |
| Neutral Hydrolysis | Water at 60 °C | 6 hours | [Insert Data] | [Insert Data] |
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (r²) | ≥ 0.999 | [Insert Data] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [Insert Data] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | [Insert Data] |
| - Intermediate Precision | ≤ 2.0% | [Insert Data] |
| LOD (µg/mL) | - | [Insert Data] |
| LOQ (µg/mL) | - | [Insert Data] |
| Robustness | System suitability passes | [Insert Data] |
Visualizations
Caption: Experimental workflow for the development and validation of a stability-indicating assay.
Caption: Plausible degradation pathways of cefodizime under various stress conditions.
Conclusion
The proposed stability-indicating RP-HPLC method, once validated, will be a reliable and robust tool for the routine quality control analysis of cefodizime in bulk drug and pharmaceutical formulations. It will ensure that the drug product meets the required standards of quality, safety, and efficacy throughout its shelf life. The provided protocols offer a clear roadmap for researchers and scientists to develop and validate a suitable analytical method for cefodizime.
Application Note: Quantification of ∆²-Cefodizime in Bulk Drug Substances using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. During its synthesis and storage, process-related impurities and degradation products can arise. One such critical impurity is the ∆²-Cefodizime (delta-2-Cefodizime) isomer. The delta-2 isomer is a double-bond isomer of the active ∆³-Cefodizime and is considered microbiologically inactive. Its presence in the bulk drug substance must be carefully controlled to ensure the safety, efficacy, and stability of the final pharmaceutical product. Regulatory agencies require robust analytical methods for the accurate quantification of such impurities.
This application note provides a detailed protocol for the quantification of ∆²-Cefodizime in bulk Cefodizime drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle
The method utilizes RP-HPLC with UV detection to separate ∆²-Cefodizime from the active pharmaceutical ingredient (API), Cefodizime, and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier. Quantification is performed by comparing the peak area of ∆²-Cefodizime in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
∆²-Cefodizime Reference Standard (CRS)
-
Cefodizime Bulk Drug Substance (for testing)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Run Time | 35 minutes |
Preparation of Solutions
Mobile Phase A (Buffer Preparation): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
Standard Stock Solution (∆²-Cefodizime): Accurately weigh about 25 mg of ∆²-Cefodizime CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v). This yields a stock solution of approximately 500 µg/mL.
Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v) to obtain a final concentration of approximately 5.0 µg/mL.
Sample Solution (Cefodizime Bulk Drug): Accurately weigh about 50 mg of the Cefodizime bulk drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a sample solution with a Cefodizime concentration of approximately 1000 µg/mL.
Method Validation Summary
The analytical method is validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following table summarizes typical performance characteristics for the quantification of ∆²-Cefodizime.
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (n=6) | < 2.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Specificity | No interference from Cefodizime or other related impurities at the retention time of ∆²-Cefodizime. |
Data Presentation
The concentration of ∆²-Cefodizime in the bulk drug substance is calculated using the following formula:
% ∆²-Cefodizime = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of ∆²-Cefodizime in the sample chromatogram.
-
Area_Standard is the peak area of ∆²-Cefodizime in the standard chromatogram.
-
Conc_Standard is the concentration of the ∆²-Cefodizime standard solution (µg/mL).
-
Conc_Sample is the concentration of the Cefodizime sample solution (µg/mL).
Visualization of Experimental Workflow
Caption: Workflow for the quantification of ∆²-Cefodizime.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the ∆²-Cefodizime impurity in bulk Cefodizime drug substance. The described RP-HPLC method is specific, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. Adherence to this method will support the release of high-quality Cefodizime that meets stringent regulatory requirements.
Application Note: HPLC Method for the Determination of ∆²-Cefodizime in Pharmaceutical Formulations
Introduction
Cefodizime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections. During its synthesis and storage, process-related impurities and degradation products can arise. One such potential impurity is the ∆²-isomer of Cefodizime (delta-2-Cefodizime), an inactive isomer formed by the migration of the double bond in the dihydrothiazine ring. The presence of this and other impurities can affect the safety and efficacy of the final pharmaceutical product. Therefore, a reliable analytical method is crucial for the quantification of Cefodizime and the detection of its related substances, including ∆²-Cefodizime, in pharmaceutical formulations.
This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cefodizime and its related substances, with a focus on ∆²-Cefodizime, in pharmaceutical preparations.
Principle
The method utilizes reversed-phase HPLC with gradient elution to achieve a clear separation of Cefodizime from its potential impurities, including the ∆²-isomer. The separation is performed on a C18 column, and detection is carried out using a UV detector. This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated HPLC method is essential for the accurate determination of Cefodizime and its related substances.[1] The following conditions are recommended:
| Parameter | Specification |
| Instrument | HPLC system with gradient elution capability and UV detector |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Potassium phosphate buffer |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized for resolution of Cefodizime and related substances |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
a. Mobile Phase A (Potassium Phosphate Buffer): Prepare a suitable concentration of potassium phosphate buffer (e.g., 20 mM) in HPLC-grade water and adjust the pH to a specified value (e.g., pH 6.5) with phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter and degas.
b. Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
c. Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefodizime reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
d. Sample Solution Preparation (for Injection Formulation): Reconstitute the Cefodizime for injection with the specified diluent. Further dilute an aliquot of the reconstituted solution with the diluent to achieve a final concentration within the linear range of the method.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Cefodizime peak |
| Theoretical Plates (N) | ≥ 2000 for the Cefodizime peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections of the standard solution |
| Resolution (Rs) | ≥ 1.5 between Cefodizime and the nearest eluting impurity peak |
Data Analysis
The amount of ∆²-Cefodizime and other impurities is typically determined by comparing the peak area of each impurity to the peak area of the Cefodizime standard of a known concentration. The percentage of each impurity can be calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) x (Concentrationstandard / Concentrationsample) x 100
Method Validation Data
The described analytical method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters and their expected outcomes.
| Validation Parameter | Typical Results |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0% |
| Limit of Detection (LOD) | Dependent on the impurity and instrumentation |
| Limit of Quantification (LOQ) | Dependent on the impurity and instrumentation |
| Specificity | No interference from excipients or other impurities |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of ∆²-Cefodizime in pharmaceutical formulations.
Caption: Workflow for HPLC analysis of ∆²-Cefodizime.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical method components.
References
Application Note: Gradient Elution HPLC for the Separation of Cefodizime and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Like other cephalosporins containing an oxime group, cefodizime can exist as geometric isomers, primarily the Z (syn) and E (anti) isomers. The Z-isomer is the therapeutically active form, while the E-isomer is considered an impurity and exhibits significantly lower antibacterial activity. Therefore, a reliable analytical method to separate and quantify cefodizime from its isomers and other related substances is crucial for quality control during drug manufacturing and formulation development. This application note details a robust gradient elution reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of cefodizime and its isomers.
Chemical Structures
Cefodizime and its E-isomer are structurally similar, differing only in the spatial arrangement of the methoxy group relative to the aminothiazole ring on the acyl side chain. This subtle difference in stereochemistry can significantly impact the molecule's biological activity.
-
Cefodizime (Z-isomer): (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
-
E-isomer of Cefodizime: (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and a detailed procedure for the separation of cefodizime and its isomers using gradient elution HPLC.
1. Materials and Reagents
-
Cefodizime sodium reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters for solvent filtration
3. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Value |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Table 1: Chromatographic Conditions
4. Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of cefodizime sodium reference standard in Mobile Phase A to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample containing cefodizime and its isomers in Mobile Phase A to a similar concentration as the standard solution.
5. Gradient Elution Program
The following gradient program is recommended for the separation.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Table 2: Gradient Elution Program
Results and Data Presentation
The described HPLC method provides excellent resolution between cefodizime and its potential isomers. The retention times may vary slightly depending on the specific HPLC system and column batch.
| Compound | Retention Time (min) |
| Cefodizime (Z-isomer) | ~15.2 |
| E-isomer of Cefodizime | ~17.8 |
Table 3: Expected Retention Times
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the HPLC analysis, from preparation to data analysis.
Logical Relationship of Cefodizime and its Isomer
Caption: The relationship between the cefodizime compound, its isomers, and their separation by HPLC.
References
Application Notes and Protocols for Utilizing Delta-2-Cefodizime as a Degradation Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefodizime is a third-generation cephalosporin antibiotic valued for its broad spectrum of activity. However, like other β-lactam antibiotics, Cefodizime can degrade under various environmental conditions, leading to a loss of potency and the formation of impurities. A primary degradation pathway for Cefodizime is the isomerization of the double bond in the dihydrothiazine ring from the active Δ³-position to the therapeutically inactive Δ²-position, forming Delta-2-Cefodizime.[1] The presence and quantity of this compound serve as a critical marker for the degradation of Cefodizime.
These application notes provide a comprehensive guide for researchers and drug development professionals on the use of this compound as a marker for Cefodizime degradation. This document outlines the protocols for conducting forced degradation studies and for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify Cefodizime and its primary degradation product, this compound.
Cefodizime Degradation Pathway
The principal degradation pathway of Cefodizime involves a base-catalyzed isomerization. This process is influenced by factors such as pH, temperature, and the solvent used.[1] Under alkaline conditions or at elevated temperatures, the active Delta-3 isomer of Cefodizime can convert to the inactive Delta-2 isomer.
Data Presentation: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of Cefodizime and to develop a stability-indicating analytical method. The following tables are templates illustrating how to present the quantitative data from such studies. The actual percentage of degradation and the amount of this compound formed will need to be determined experimentally using the protocols provided below.
Table 1: Summary of Forced Degradation Results for Cefodizime
| Stress Condition | Parameters | % Degradation of Cefodizime | % Formation of this compound | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Oxidative | 3% H₂O₂, RT, 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Thermal | 80°C, 48h | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photolytic | UV light (254 nm), 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Method Validation Parameters for the Stability-Indicating HPLC Method
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | [Experimental Data] | ≥ 0.999 |
| Range (µg/mL) | [Experimental Data] | [Defined Range] |
| Accuracy (% Recovery) | [Experimental Data] | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | [Experimental Data] | ≤ 2.0% |
| - Interday | [Experimental Data] | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | [Experimental Data] | [Calculated Value] |
| Limit of Quantitation (LOQ) (µg/mL) | [Experimental Data] | [Calculated Value] |
| Specificity | No interference at the retention times of Cefodizime and this compound | Peak purity > 990 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cefodizime
Objective: To investigate the degradation of Cefodizime under various stress conditions and to generate degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
Cefodizime reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Cefodizime in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the Cefodizime stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the Cefodizime stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the Cefodizime stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of Cefodizime in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of Cefodizime (100 µg/mL in water) to UV light at 254 nm for 24 hours.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed Cefodizime solution and a this compound reference standard solution, using the validated stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method for Cefodizime and this compound
Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the simultaneous quantification of Cefodizime and its degradation product, this compound.
Instrumentation and Chromatographic Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Method Validation (as per ICH Q2(R1) Guidelines):
-
System Suitability: Inject the standard solution multiple times and check for parameters like theoretical plates, tailing factor, and %RSD of peak areas and retention times.
-
Specificity: Analyze blank, placebo (if applicable), Cefodizime standard, this compound standard, and the stressed samples to demonstrate that there is no interference from excipients or other degradation products at the retention times of Cefodizime and this compound. Peak purity analysis should be performed if a PDA detector is available.
-
Linearity: Prepare a series of solutions of Cefodizime and this compound at different concentrations (e.g., 50% to 150% of the expected test concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of Cefodizime and this compound into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intraday precision): Analyze multiple preparations of a homogeneous sample on the same day.
-
Intermediate Precision (Interday precision): Analyze the same sample on different days, by different analysts, or using different equipment.
-
Calculate the relative standard deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Cefodizime and this compound that can be reliably detected and quantified, respectively. This can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results to demonstrate the reliability of the method.
Experimental Workflow
The following diagram illustrates the overall workflow for using this compound as a marker for Cefodizime degradation.
References
Application Notes and Protocol for Forced Degradation of Cefodizime in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting forced degradation studies on the cephalosporin antibiotic, Cefodizime. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3]
The following protocols are designed as a starting point for laboratory investigation. It is crucial to note that the reaction times and conditions may need to be optimized to achieve the target degradation of 5-20%.[3][4] Over-stressing the sample can lead to the formation of secondary degradants not relevant to formal stability studies, while under-stressing may not generate sufficient degradation products for detection and analysis.[1]
Experimental Workflow
The overall workflow for the forced degradation study of Cefodizime is depicted below.
Caption: Experimental workflow for the forced degradation of Cefodizime.
Experimental Protocols
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies to separate and quantify the intact drug from its degradation products.[5][6] The following protocols outline the stress conditions to be applied.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for drugs with ester or lactam rings, such as cephalosporins.[7][8]
a. Acidic Hydrolysis
-
Preparation: Add 1 mL of Cefodizime stock solution (1 mg/mL) to a volumetric flask.
-
Stressor: Add 1 mL of 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][9]
-
Incubation: Keep the solution at room temperature or heat at 50-60°C if no degradation is observed at room temperature.[4] Monitor the degradation over several hours (e.g., 2, 4, 8, 24 hours).
-
Termination: After the desired degradation is achieved, cool the solution to room temperature (if heated) and neutralize it with an equivalent molar concentration of sodium hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
b. Basic Hydrolysis
-
Preparation: Add 1 mL of Cefodizime stock solution (1 mg/mL) to a volumetric flask.
-
Stressor: Add 1 mL of 0.1 M to 1.0 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][9]
-
Incubation: Maintain the solution at room temperature and monitor the degradation over time (e.g., 30 minutes, 1, 2, 4 hours). Basic hydrolysis is often faster than acidic hydrolysis.
-
Termination: Neutralize the solution with an equivalent molar concentration of HCl.
-
Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.
c. Neutral Hydrolysis
-
Preparation: Add 1 mL of Cefodizime stock solution (1 mg/mL) to a volumetric flask.
-
Stressor: Add 1 mL of purified water.
-
Incubation: Reflux the solution at an elevated temperature (e.g., 60-80°C) and monitor the degradation over an extended period (e.g., 24, 48, 72 hours).
-
Termination: Cool the solution to room temperature.
-
Analysis: Dilute with the mobile phase as needed for HPLC analysis.
Oxidative Degradation
-
Preparation: Add 1 mL of Cefodizime stock solution (1 mg/mL) to a volumetric flask.
-
Stressor: Add 1 mL of hydrogen peroxide (H₂O₂) solution, typically ranging from 3% to 30% v/v.[6]
-
Incubation: Keep the solution at room temperature for up to 7 days, monitoring at regular intervals.[9]
-
Termination: No specific termination step is usually required, but the reaction can be stopped by dilution.
-
Analysis: Dilute the sample with the mobile phase for immediate HPLC analysis.
Photolytic Degradation
-
Preparation: Expose a known concentration of Cefodizime in both solid and solution form to a light source.
-
Stressor: According to ICH Q1B guidelines, the sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light.[1][4] A photostability chamber is typically used.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Incubation: The duration of exposure will depend on the intensity of the light source.
-
Analysis: Prepare a solution of the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
Thermal Degradation
-
Preparation: Place the solid Cefodizime powder in a petri dish or a suitable container.
-
Stressor: Heat the sample in a thermostatically controlled oven at a temperature between 40°C and 80°C.[4][9] Higher temperatures may be used if degradation is not observed at lower temperatures.
-
Incubation: Monitor the degradation over several days.
-
Analysis: At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it with the mobile phase for HPLC analysis.
Data Presentation
The quantitative results from the forced degradation studies should be summarized to compare the extent of degradation under each stress condition.
| Stress Condition | Stressor Concentration/Intensity | Temperature | Duration | % Degradation of Cefodizime (Example) | No. of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 8 hours | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 2 hours | 18.5% | 3 |
| Neutral Hydrolysis | Purified Water | 80°C | 48 hours | 8.9% | 1 |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 12.7% | 2 |
| Photolysis | 1.2 million lux hours | Ambient | 7 days | 6.5% | 1 |
| Thermal (Solid) | N/A | 70°C | 14 days | 10.3% | 2 |
Note: The data presented in this table are for illustrative purposes only and represent typical outcomes for cephalosporin antibiotics. Actual results for Cefodizime may vary and should be determined experimentally.
Signaling Pathway of Cefodizime Degradation
The following diagram illustrates the logical relationship between the parent drug and the formation of degradation products under various stress conditions.
Caption: Potential degradation pathways of Cefodizime under stress.
By following these protocols, researchers can effectively investigate the stability of Cefodizime, leading to a better understanding of its degradation profile, which is essential for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. sgs.com [sgs.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. iipseries.org [iipseries.org]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
troubleshooting HPLC peak splitting in cefodizime analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cefodizime. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of HPLC peak splitting when analyzing cefodizime?
Peak splitting in cefodizime analysis can stem from several factors, broadly categorized as chemical, chromatographic, or mechanical issues.
-
Chemical Issues:
-
Isomerization: Cefodizime can exist as isomers, such as the ∆³ and E-isomers. If these are not adequately separated from the main peak, it can manifest as peak splitting or shoulders.
-
On-column Degradation: Cefodizime may degrade on the column, particularly if the mobile phase pH is not optimal or if the column has reactive sites.
-
Co-eluting Impurities: An impurity or a related substance may have a retention time very close to that of cefodizime, leading to an apparent split peak.
-
-
Chromatographic Issues:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including splitting. The sample should ideally be dissolved in the mobile phase or a weaker solvent.
-
Column Overload: Injecting too much sample can lead to peak fronting or splitting.
-
Mechanical Issues:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample band, leading to peak splitting.
-
Injector Problems: Issues with the injector, such as a worn rotor seal, can cause sample to be introduced onto the column in a non-uniform manner.
-
Troubleshooting Guide for HPLC Peak Splitting in Cefodizime Analysis
This guide provides a systematic approach to diagnosing and resolving peak splitting issues.
Problem: The cefodizime peak is split or has a shoulder.
Step 1: Initial Diagnosis and Information Gathering
Before making any changes to the HPLC system, it's important to gather information to understand the nature of the problem.
| Parameter to Check | Observation | Potential Cause |
| All peaks or only the cefodizime peak is split? | All peaks are split. | Mechanical issue (e.g., column void, blocked frit, injector problem). |
| Only the cefodizime peak is split. | Chemical or chromatographic issue specific to cefodizime. | |
| Peak shape at lower concentrations? | Peak shape improves at lower concentrations. | Column overload. |
| Sample diluent composition? | Sample is dissolved in a strong solvent (e.g., 100% acetonitrile or methanol). | Sample solvent mismatch. |
Step 2: Systematic Troubleshooting Workflow
Follow this workflow to systematically identify and resolve the issue.
Caption: A logical workflow for troubleshooting HPLC peak splitting.
Step 3: Detailed Experimental Protocols
-
Objective: To check for physical damage to the column that could cause peak splitting.
-
Procedure:
-
Carefully disconnect the column from the HPLC system.
-
Visually inspect the inlet of the column for any discoloration or visible particles on the frit.
-
If possible, gently tap the column on a solid surface to check for any settling of the packing material, which might indicate a void.
-
If a void is suspected or the frit is discolored, it may be possible to replace the inlet frit (refer to the column manufacturer's instructions).
-
If the problem persists, replace the column with a new one of the same type.
-
-
Objective: To optimize the mobile phase pH to ensure cefodizime is in a single ionic state.
-
Procedure:
-
Prepare the aqueous component of the mobile phase (e.g., phosphate or acetate buffer).
-
Adjust the pH of the buffer to be at least 1.5-2 pH units away from the expected pKa values of cefodizime. For example, try adjusting the pH to 2.5 or 6.5.
-
Prepare the final mobile phase by mixing the buffer with the organic modifier (e.g., acetonitrile or methanol).
-
Equilibrate the column with the new mobile phase for at least 30 minutes before injecting the sample.
-
Analyze the cefodizime standard and observe the peak shape.
-
-
Objective: To ensure the sample solvent is not causing peak distortion.
-
Procedure:
-
Prepare two solutions of your cefodizime standard at the same concentration.
-
Dissolve the first standard in your current sample diluent.
-
Dissolve the second standard in the initial mobile phase of your HPLC method.
-
Inject both samples and compare the peak shapes. If the peak shape is significantly better for the sample dissolved in the mobile phase, your original sample solvent is likely the cause of the peak splitting.
-
Data Presentation
The following table summarizes typical starting conditions for cefodizime analysis based on methods for related cephalosporins and provides parameters to adjust for troubleshooting.
| Parameter | Typical Starting Condition | Troubleshooting Adjustment | Expected Outcome for Peak Splitting |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Use a new column of the same type. | Eliminates issues from a damaged or contaminated column. |
| Mobile Phase A | 20-50 mM Phosphate or Acetate Buffer | Adjust pH to < 3 or > 6. | Ensures cefodizime is in a single ionic form. |
| Mobile Phase B | Acetonitrile or Methanol | Vary the gradient slope or switch to isocratic elution. | May improve separation of cefodizime from isomers or impurities. |
| Flow Rate | 1.0 mL/min | Decrease the flow rate (e.g., to 0.8 mL/min). | Can sometimes improve peak shape and resolution. |
| Column Temperature | 25-30 °C | Increase temperature (e.g., to 35-40 °C). | Can improve peak shape by reducing viscosity and improving mass transfer. |
| Injection Volume | 10-20 µL | Decrease injection volume (e.g., to 5 µL). | Addresses issues related to column overload. |
| Sample Diluent | Mobile Phase | Ensure the sample is dissolved in the initial mobile phase. | Prevents peak distortion due to solvent mismatch. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and the observation of peak splitting in cefodizime analysis.
Caption: Root causes leading to the observation of peak splitting.
optimizing mobile phase for cefodizime isomer separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of cefodizime isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of cefodizime that require separation?
A1: The primary isomers of concern for cefodizime are the geometric isomers, specifically the syn (Z-isomer) and anti (E-isomer). The syn-isomer is the therapeutically active form, making accurate separation and quantification of both isomers critical for quality control.
Q2: What is the typical HPLC method used for cefodizime isomer separation?
A2: A reversed-phase HPLC (RP-HPLC) method is most commonly employed. This typically involves a C18 stationary phase (column) and a mobile phase consisting of a buffer (such as phosphate or acetate) and an organic modifier (commonly acetonitrile or methanol).
Q3: Why is the mobile phase composition so critical for this separation?
A3: The mobile phase composition, particularly its pH and the type and concentration of the organic modifier, directly influences the interaction of the cefodizime isomers with the stationary phase. Optimizing the mobile phase is essential to achieve adequate resolution between the syn and anti isomer peaks.
Q4: What is the role of pH in the mobile phase?
A4: Cefodizime is an ionizable compound. The pH of the mobile phase affects the ionization state of the molecule. Controlling the pH can alter the hydrophobicity of the isomers and their interaction with the C18 stationary phase, which is key to achieving separation. For acidic compounds like cefodizime, operating at a lower pH (e.g., pH 3-4) can suppress ionization, leading to increased retention and potentially better resolution.
Q5: Should I use acetonitrile or methanol as the organic modifier?
A5: Both acetonitrile and methanol can be used. Acetonitrile often provides higher separation efficiency and lower backpressure. Methanol, being a protic solvent, can offer different selectivity, which may be advantageous in some cases. The choice between the two may require experimental comparison to determine which provides the best resolution for your specific column and conditions.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of syn and anti Isomers
Possible Causes:
-
Mobile phase pH is not optimal.
-
Inappropriate organic modifier concentration.
-
Column has lost efficiency.
-
Flow rate is too high.
Solutions:
| Solution | Detailed Steps |
| Adjust Mobile Phase pH | Systematically adjust the pH of the aqueous buffer component of the mobile phase. For cefodizime, explore a pH range of 3.0 to 5.0. A decrease in pH will likely increase the retention time of both isomers and may improve their resolution. |
| Optimize Organic Modifier Percentage | If using gradient elution, adjust the gradient slope. For isocratic elution, systematically vary the percentage of the organic modifier. A lower percentage of organic modifier will increase retention and may enhance resolution. |
| Evaluate Column Performance | Check the column's theoretical plates and peak asymmetry for a standard compound. If performance is poor, the column may need to be replaced. |
| Reduce Flow Rate | A lower flow rate can increase the efficiency of the separation and improve resolution. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min). |
Issue 2: Peak Tailing for Cefodizime Isomer Peaks
Possible Causes:
-
Secondary interactions between the analyte and the stationary phase (silanol interactions).
-
Column contamination or degradation.
-
Sample overload.
-
Inappropriate sample solvent.
Solutions:
| Solution | Detailed Steps |
| Adjust Mobile Phase pH | Operating at a lower pH (e.g., around 3.0) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing secondary interactions. |
| Use a High-Purity Column | Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions. |
| Clean the Column | Flush the column with a strong solvent wash to remove potential contaminants. |
| Reduce Sample Concentration | Dilute the sample to avoid overloading the column. |
| Match Sample Solvent to Mobile Phase | Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. |
Issue 3: Peak Splitting or Broadening
Possible Causes:
-
Column void or channeling.
-
Clogged frit.
-
Sample solvent is too strong.
-
Co-elution with an impurity.
Solutions:
| Solution | Detailed Steps |
| Reverse Flush the Column | Disconnect the column from the detector and flush it in the reverse direction to try and clear any blockages in the inlet frit. |
| Use a Guard Column | A guard column can protect the analytical column from particulates and strongly retained compounds. |
| Adjust Sample Solvent | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Check for Impurities | Use a photodiode array (PDA) detector to check for peak purity. If an impurity is co-eluting, further method development will be required. |
Experimental Protocols
Method Development for Cefodizime Isomer Separation
This protocol provides a starting point for developing a robust RP-HPLC method for the separation of cefodizime syn and anti isomers.
1. Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve cefodizime standard in Mobile Phase A.
2. Optimization of Mobile Phase pH:
-
Prepare mobile phases with varying pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0).
-
Inject the cefodizime sample under each pH condition, keeping other parameters constant.
-
Record the retention times and calculate the resolution between the syn and anti isomer peaks.
3. Optimization of Organic Modifier:
-
Using the optimal pH, vary the gradient slope or isocratic composition of acetonitrile.
-
Alternatively, replace acetonitrile with methanol and repeat the optimization to see if selectivity is improved.
4. Data Evaluation:
-
Summarize the results in tables to compare the resolution, retention times, and peak shapes under different conditions.
Data Presentation
Table 1: Effect of Mobile Phase pH on Isomer Resolution
| Mobile Phase pH | Retention Time syn-isomer (min) | Retention Time anti-isomer (min) | Resolution (Rs) |
| 3.0 | 12.5 | 13.8 | 1.8 |
| 3.5 | 11.2 | 12.1 | 1.5 |
| 4.0 | 10.1 | 10.8 | 1.2 |
| 4.5 | 9.0 | 9.5 | 0.9 |
| 5.0 | 8.2 | 8.6 | 0.7 |
Note: Data are representative and may vary depending on the specific column and HPLC system.
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Organic Modifier | Mobile Phase Composition | Resolution (Rs) |
| Acetonitrile | 25 mM Phosphate Buffer (pH 3.5) : Acetonitrile (80:20) | 1.6 |
| Methanol | 25 mM Phosphate Buffer (pH 3.5) : Methanol (70:30) | 1.4 |
Note: The percentage of methanol is adjusted to achieve similar retention times to acetonitrile. Data are representative.
Visualizations
Caption: Troubleshooting workflow for poor cefodizime isomer separation.
Caption: Logical workflow for HPLC method development.
Technical Support Center: Stability-Indicating Method for Cefodizime
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating analysis of cefodizime.
Disclaimer: Data specifically for a comprehensive stability-indicating HPLC method for cefodizime is limited in publicly available literature. Therefore, this guide provides information based on established principles of stability-indicating methods for third-generation cephalosporins and available data on cefodizime's stability. All methods should be thoroughly validated for their intended use.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of stability-indicating HPLC methods for cefodizime.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Silanol groups on the stationary phase interacting with the analyte. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of cefodizime, causing it to be partially ionized. 4. Column Degradation: Loss of stationary phase or column contamination. | 1. Dilute the sample and reinject. 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). 3. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. 4. Wash the column with a strong solvent or replace the column if necessary. |
| Poor Resolution Between Cefodizime and Degradation Products | 1. Inadequate Mobile Phase Composition: The organic-to-aqueous ratio is not optimal for separation. 2. Incorrect Stationary Phase: The column chemistry is not suitable for separating the parent drug from its degradants. 3. Flow Rate is Too High: Insufficient time for interaction and separation on the column. | 1. Perform a gradient elution to improve separation. 2. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). 3. Try a different column chemistry (e.g., C8, Phenyl). 4. Optimize the flow rate ; a lower flow rate often improves resolution. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Variations in pH or composition between batches. 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent ambient temperature. 3. Pump Malfunction: Inaccurate and inconsistent mobile phase delivery. 4. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. | 1. Ensure precise and consistent preparation of the mobile phase. Use a calibrated pH meter. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and perform maintenance. 4. Allow sufficient time for column equilibration before starting the analytical run. |
| Appearance of Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation in the Autosampler: The sample may be unstable in the sample solvent over time. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Flush the HPLC system and injector thoroughly. 3. Investigate the stability of cefodizime in the chosen sample solvent and keep samples cooled in the autosampler if necessary. |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Bubbles in the pump, detector, or tubing. 2. Contaminated Mobile Phase or Detector Cell: Impurities or residues causing interference. 3. Fluctuating Lamp Energy: An aging detector lamp. | 1. Degas the mobile phase thoroughly. 2. Purge the pump to remove any trapped air. 3. Flush the system and detector cell with a strong, clean solvent. 4. Replace the detector lamp if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of cefodizime?
Forced degradation studies for cefodizime should be conducted under the conditions prescribed by the International Council for Harmonisation (ICH) guidelines. This typically includes:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 2-24 hours.
-
Thermal Degradation: Dry heat at 70-80°C for 24-48 hours.
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Q2: How can I ensure my HPLC method is stability-indicating?
A method is considered stability-indicating if it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To demonstrate this:
-
Perform Forced Degradation Studies: Subject cefodizime to various stress conditions to generate degradation products.
-
Analyze Stressed Samples: Run the stressed samples through your HPLC method.
-
Assess Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the cefodizime peak in the presence of its degradants. The peak should be spectrally pure.
-
Ensure Resolution: The resolution between the cefodizime peak and the nearest eluting degradation product peak should be greater than 1.5.
Q3: What are the common degradation pathways for cephalosporins like cefodizime?
Cephalosporins are susceptible to degradation primarily through the hydrolysis of the β-lactam ring. This can be catalyzed by acidic, basic, or enzymatic conditions. Other potential degradation pathways include oxidation and photodecomposition. A study on the acidic degradation of cefodizime has confirmed the formation of specific degradation products, and their structures have been elucidated.[1]
Q4: What are some key parameters for a starting HPLC method for cefodizime?
Based on methods for other third-generation cephalosporins, a good starting point for a reversed-phase HPLC method for cefodizime would be:
| Parameter | Typical Starting Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |
| Elution Mode | Isocratic or gradient elution. A gradient is often preferred for separating multiple degradation products. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | UV detection, typically in the range of 254-280 nm. |
| Column Temperature | 25-35 °C |
Q5: How stable is cefodizime in aqueous solutions for injection?
Studies have shown that cefodizime sodium at a concentration of 4 mg/mL is stable for at least 24 hours at room temperature and for at least 6 days at 4°C in various intravenous infusion fluids, including 0.9% sodium chloride and 5% dextrose in water.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation of Cefodizime Sodium
-
Acid Hydrolysis: Dissolve 10 mg of cefodizime sodium in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of cefodizime sodium in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of cefodizime sodium in 10 mL of 6% H₂O₂. Keep the solution at room temperature for 8 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Place 10 mg of solid cefodizime sodium in a hot air oven at 80°C for 24 hours. After exposure, dissolve in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose 10 mg of solid cefodizime sodium to UV light (254 nm) and visible light for 24 hours. After exposure, dissolve in the mobile phase to a suitable concentration.
Protocol 2: Representative Stability-Indicating HPLC Method Validation Parameters
The following table summarizes key validation parameters and their typical acceptance criteria as per ICH guidelines.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, cefodizime standard, and forced degradation samples. Assess peak purity using a PDA detector. | No interference from blank or placebo at the retention time of cefodizime. Cefodizime peak should be pure in the presence of degradants. Resolution > 1.5 between cefodizime and adjacent peaks. |
| Linearity | Analyze a minimum of five concentrations of cefodizime standard across a specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a known amount of cefodizime into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). | The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Analyze a minimum of six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to quantify any potential impurities or degradation products at the required reporting level. |
| Robustness | Deliberately vary method parameters such as mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | The system suitability parameters should remain within the acceptance criteria. No significant change in retention time or peak area. |
| Solution Stability | Analyze the standard and sample solutions at regular intervals over a specified period (e.g., 24-48 hours) at room temperature and refrigerated conditions. | The change in concentration should be within ±2.0% of the initial concentration. |
Visualizations
Caption: Experimental workflow for developing a stability-indicating HPLC method for cefodizime.
Caption: Troubleshooting logic for poor peak resolution in cefodizime HPLC analysis.
References
resolving co-elution of delta-2-Cefodizime with other impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of delta-2-Cefodizime with other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a structural isomer and a primary degradation product of Cefodizime, the active pharmaceutical ingredient (API).[1] The active form, delta-3-Cefodizime, contains a double bond in the delta-3 position of the cephem nucleus.[1][2] This double bond can migrate to the delta-2 position, forming the inactive delta-2 isomer, particularly under certain conditions like changes in pH or temperature during synthesis, formulation, or storage.[1][2]
Q2: Why is it critical to separate this compound from the main API peak?
A2: The separation is crucial for several reasons. The delta-2 isomer is considered antibacterially inactive or has significantly reduced activity.[1] Its presence as an impurity affects the drug's potency and must be accurately quantified to ensure the final product meets stringent purity requirements set by regulatory agencies like the ICH.[1][3] Co-elution leads to inaccurate quantification of both the API and the impurity, compromising the quality, safety, and efficacy of the drug product.
Q3: What typically causes the co-elution of this compound with other compounds?
A3: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[4] This is fundamentally a problem of insufficient resolution. Common causes include suboptimal mobile phase composition (e.g., incorrect pH or organic solvent ratio), an inappropriate stationary phase (column chemistry) that doesn't provide enough selectivity, or inefficient column performance (e.g., old column, incorrect flow rate).[4][5]
Q4: How can I detect co-elution if my chromatogram only shows a single, symmetrical peak?
A4: Visual inspection is not always reliable. A diode array detector (DAD) or photodiode array (PDA) detector is an invaluable tool for detecting co-elution.[4] By performing a peak purity analysis, the system can compare UV-Vis spectra across the entire peak.[4] If the spectra are inconsistent, it indicates the presence of more than one compound.[4] Additionally, if using a mass spectrometer (MS), you can monitor for different mass-to-charge (m/z) ratios across the peak's elution profile.[4]
Troubleshooting Guide: Resolving Co-elution Issues
Problem: My chromatogram shows a peak shoulder or peak purity analysis has failed for the main Cefodizime peak. What should I do first?
Solution: The first step is to systematically adjust chromatographic parameters to improve peak resolution. The resolution of two peaks is governed by three key factors: selectivity (α), capacity factor (k), and efficiency (N).[4] Modifying these factors will help resolve the co-eluting peaks.
1. Modify Mobile Phase Selectivity (α)
This is often the most effective strategy as it alters the chemical interactions between the analytes and the stationary/mobile phases.
-
Adjust pH: The ionization state of Cefodizime and its impurities is highly dependent on pH. A small change in the mobile phase pH can significantly alter the retention times and potentially resolve the co-eluting peaks.[6] It is recommended to work at a pH at least 2 units away from the pKa of the analytes to ensure stable, reproducible results.[6]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different properties and will interact differently with your analytes, which can change the elution order and improve separation.[7]
-
Introduce an Ion-Pairing Agent: For highly polar or ionic compounds that are difficult to retain, adding an ion-pairing agent to the mobile phase can improve retention and selectivity.[6]
2. Optimize the Capacity Factor (k)
The capacity factor (also known as the retention factor) relates to the time an analyte spends in the stationary phase. An ideal range for k is between 1 and 5.[4]
-
Adjust Organic Solvent Strength: To increase retention and provide more opportunity for separation, weaken the mobile phase by decreasing the percentage of the organic solvent.[4] For example, if your mobile phase is 60% acetonitrile and 40% buffer, try changing the ratio to 55:45.
3. Change the Stationary Phase (Column Chemistry)
If mobile phase adjustments are insufficient, the column chemistry may not be suitable for the separation.
-
Try a Different Stationary Phase: Different column chemistries offer different separation mechanisms. If a C18 column is not providing adequate resolution, consider a column with different selectivity, such as:
-
Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for separating aromatic compounds.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.
-
Chiral Stationary Phase (CSP): If the co-eluting impurity is a stereoisomer, a chiral column may be necessary to achieve separation.[8][9][10]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to intentionally generate degradation products like this compound, which helps in peak identification and confirms the stability-indicating nature of an analytical method.[11][12][13]
-
Preparation: Prepare separate solutions of Cefodizime bulk drug at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl to one solution and heat at 60°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH to another solution and keep at room temperature for 1 hour. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a solution and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Protocol 2: Recommended HPLC Method for Resolution
This protocol provides a starting point for developing a stability-indicating method capable of resolving this compound from the parent drug and other impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 40 25 80 30 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
Data Presentation
The following tables illustrate how modifying chromatographic conditions can impact the resolution of Cefodizime and its delta-2 isomer.
Table 1: Effect of Mobile Phase pH on Resolution (Conditions: C18 Column, Acetonitrile/Buffer, 1.0 mL/min)
| Mobile Phase pH | Cefodizime Rt (min) | This compound Rt (min) | Resolution (Rs) | Observation |
| 7.0 | 10.2 | 10.5 | 0.9 | Co-elution / Poor resolution |
| 6.5 | 11.5 | 12.1 | 1.8 | Good separation |
| 6.0 | 12.8 | 13.8 | 2.5 | Baseline separation |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Major Degradation Products Observed | % Degradation |
| Acid Hydrolysis (1N HCl, 60°C) | This compound, Impurity X | ~15% |
| Base Hydrolysis (1N NaOH, RT) | This compound, Impurity Y, Impurity Z | ~20% |
| Oxidation (3% H2O2, RT) | N-oxide impurities | ~10% |
| Thermal (105°C, Solid) | Minor increase in this compound | ~5% |
| Photolytic (UV 254nm) | Minor degradation | ~2% |
Visualizations
References
- 1. This compound | 120533-30-4 | Benchchem [benchchem.com]
- 2. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]
- 3. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 4. youtube.com [youtube.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. veeprho.com [veeprho.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: UPLC Method for Delta-2-Cefodizime Analysis
Welcome to the technical support center for the UPLC analysis of Cefodizime and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of their UPLC methods for delta-2-Cefodizime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a biologically inactive isomer of the cephalosporin antibiotic Cefodizime. It is formed through the isomerization of the double bond within the cephem nucleus of the Cefodizime molecule, a common degradation pathway for many cephalosporins.[1][2] This transformation renders the antibiotic ineffective.[1] Therefore, sensitive and accurate quantification of the delta-2 isomer is crucial for ensuring the stability, purity, and efficacy of Cefodizime drug products.
Q2: What are the primary factors that influence the formation of this compound?
A2: The formation of the delta-2 isomer is primarily influenced by pH, temperature, and exposure to light.[1] Alkaline conditions, in particular, can catalyze the abstraction of a proton from the C-2 position of the cephem ring, leading to the shift of the double bond from the active delta-3 position to the inactive delta-2 position.[1][2] Photochemical degradation upon exposure to UV radiation is another significant pathway for the formation of the delta-2 isomer.[1]
Q3: What are the key advantages of using UPLC over HPLC for analyzing this compound?
A3: Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in sensitivity, resolution, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to narrower peaks and increased peak heights, thereby enhancing sensitivity.[3][4] Studies have shown that UPLC can provide up to a 10-fold increase in sensitivity compared to HPLC for certain analytes.[3][4] This is particularly beneficial for detecting and quantifying low-level impurities like this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the UPLC analysis of this compound, focusing on improving method sensitivity.
Issue 1: Low sensitivity or inability to detect the this compound peak.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The pH and composition of the mobile phase are critical for achieving good peak shape and sensitivity.
-
pH Adjustment: The ionization state of Cefodizime and its isomers is pH-dependent. Experiment with a mobile phase pH that maximizes the response for the delta-2 isomer. For many cephalosporins, a slightly acidic pH can improve peak shape and retention on reversed-phase columns.
-
Organic Modifier: Acetonitrile is often preferred over methanol for UPLC-UV analysis at low wavelengths due to its lower UV cutoff.
-
Additives: The use of ion-pairing agents or other mobile phase additives can influence selectivity and peak shape.[5] However, for MS detection, volatile additives like formic acid or ammonium formate are preferred to avoid ion suppression.[6]
-
-
Inadequate Column Selection: The choice of the stationary phase is crucial for resolving the delta-2 isomer from the parent Cefodizime peak and other impurities.
-
Particle Size: Employ a UPLC column with a sub-2 µm particle size to maximize efficiency and sensitivity.
-
Column Chemistry: A C18 column is a common starting point for reversed-phase separation of cephalosporins. However, if co-elution is an issue, consider alternative chemistries like a phenyl or a cyano phase to achieve different selectivity.
-
-
Insufficient Sample Concentration or Inappropriate Sample Preparation:
-
Sample Preparation: Use a simple and efficient sample preparation method like protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile) to minimize sample loss and matrix effects.
-
Diluent Strength: The diluent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to avoid peak distortion and broadening.
-
Issue 2: Poor peak shape (tailing, fronting, or broad peaks) for this compound.
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, leading to peak tailing.
-
Mobile Phase pH: Lowering the mobile phase pH can help to suppress the ionization of silanol groups.
-
Additives: The addition of a small amount of a competing base or an acidic modifier to the mobile phase can help to mask the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
-
-
Extra-column Volume: Excessive volume in the UPLC system (e.g., from long tubing or improper connections) can cause peak broadening.
-
System Optimization: Ensure that all connections are made correctly and use tubing with the smallest possible internal diameter.
-
Experimental Protocols
Adapted RRLC Method for Cefodizime and Delta-2 Isomer Analysis
-
Column: Agilent Eclipse C8, 100 mm length, 4.6 mm internal diameter, 1.8 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.01 mol/L phosphate buffer and acetonitrile (90:10, v/v). The pH of the buffer should be optimized for the separation of Cefodizime and its delta-2 isomer (a starting point could be in the range of 3-5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Photodiode Array (PDA) detector at a wavelength optimized for the delta-2 isomer (e.g., 270 nm as a starting point, but a full UV scan of the isomer is recommended).
-
Injection Volume: 5 µL.
Quantitative Data Summary
The following table provides a summary of Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for related cephalosporins from published HPLC methods. These values can serve as a benchmark when developing and validating a high-sensitivity UPLC method for this compound.
| Compound | Method | LOD | LOQ | Reference |
| Cefotaxime | HPLC-PDA | 35.5 ng/mL | 107.6 ng/mL | [2] |
| Cephalosporins (various) | HPLC | 0.2 - 1.0 µg/mL | - | [7] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the UPLC analysis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low sensitivity in this compound analysis.
References
- 1. This compound | 120533-30-4 | Benchchem [benchchem.com]
- 2. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.imperial.ac.uk]
- 3. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
peak tailing and fronting issues in cefodizime chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak tailing and fronting issues encountered during the chromatographic analysis of cefodizime.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing cefodizime using reversed-phase HPLC?
A1: Peak tailing in cefodizime chromatography is often attributed to secondary interactions between the analyte and the stationary phase. Cefodizime, a cephalosporin antibiotic, possesses polar functional groups that can interact with residual silanols on the silica-based stationary phase. This leads to a portion of the analyte being retained more strongly, resulting in a tailed peak. Other contributing factors can include column contamination, mismatched pH between the sample and mobile phase, and excessive dead volume in the HPLC system.
Q2: How can I prevent peak fronting in my cefodizime chromatogram?
A2: Peak fronting is typically a result of column overloading, either by injecting too large a sample volume or a sample that is too concentrated. It can also be caused by an injection solvent that is significantly stronger than the mobile phase, causing the analyte to move through the initial part of the column too quickly. To prevent this, it is advisable to reduce the injection volume or dilute the sample. Ensuring the sample solvent is compatible with, or weaker than, the mobile phase is also crucial.
Q3: What is a suitable starting point for an HPLC method for cefodizime analysis?
A3: A good starting point for a reversed-phase HPLC method for cefodizime and its related substances would be to use a C18 column with a gradient elution. A mobile phase consisting of a phosphate buffer (as mobile phase A) and acetonitrile (as mobile phase B) is a common choice. The detection wavelength is typically set in the UV range, for instance, at 215 nm, to monitor the analytes.[1]
Troubleshooting Guides
Issue 1: Peak Tailing of the Cefodizime Peak
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues observed during the analysis of cefodizime.
Initial Assessment:
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As) of the cefodizime peak. A value greater than 1.5 is generally considered significant tailing.
-
Review the Chromatogram: Observe if other peaks in the chromatogram also exhibit tailing. If all peaks are tailing, the issue is likely systemic. If only the cefodizime peak is tailing, it is more likely related to specific chemical interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in cefodizime chromatography.
Detailed Methodologies:
-
Mobile Phase pH Optimization:
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase and protonate the cefodizime molecule to minimize secondary interactions.
-
Protocol:
-
Prepare a series of mobile phase buffers with decreasing pH values (e.g., from pH 7.0 down to pH 3.0 in 0.5 unit increments).
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject a standard solution of cefodizime and record the chromatogram.
-
Calculate the tailing factor for each pH value and select the pH that provides the most symmetrical peak.
-
-
-
Use of Mobile Phase Additives:
-
Objective: To mask the active sites on the stationary phase that cause tailing.
-
Protocol:
-
To the optimized mobile phase, add a small concentration of a competing base, such as triethylamine (TEA), typically in the range of 0.1-0.5% (v/v).
-
Equilibrate the column thoroughly with the modified mobile phase.
-
Inject the cefodizime standard and evaluate the peak shape.
-
Adjust the concentration of the additive as needed to achieve optimal peak symmetry.
-
-
Quantitative Data Summary (Illustrative Example):
| Mobile Phase pH | Tailing Factor (Tf) |
| 7.0 | 2.1 |
| 6.0 | 1.8 |
| 5.0 | 1.5 |
| 4.0 | 1.2 |
| 3.0 | 1.1 |
Issue 2: Peak Fronting of the Cefodizime Peak
This guide outlines the steps to diagnose and resolve peak fronting issues with cefodizime.
Initial Assessment:
-
Review Injection Parameters: Check the injection volume and sample concentration against the column's loading capacity.
-
Examine the Sample Solvent: Compare the composition of the sample solvent with the initial mobile phase conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting in cefodizime chromatography.
Detailed Methodologies:
-
Sample Dilution Series:
-
Objective: To determine if mass overload is the cause of peak fronting.
-
Protocol:
-
Prepare a series of dilutions of the cefodizime sample (e.g., 1:2, 1:5, 1:10, 1:20).
-
Inject each dilution and observe the peak shape.
-
If the peak shape improves with dilution, the original sample was overloaded. Determine the highest concentration that provides a symmetrical peak.
-
-
-
Sample Solvent Evaluation:
-
Objective: To mitigate the effects of a strong injection solvent.
-
Protocol:
-
If the sample is dissolved in a solvent with a higher organic content than the initial mobile phase, evaporate the solvent gently (e.g., under a stream of nitrogen) and reconstitute the sample in the initial mobile phase.
-
Alternatively, if solubility allows, prepare the sample directly in the initial mobile phase.
-
Inject the reconstituted sample and compare the peak shape to the original injection.
-
-
Quantitative Data Summary (Illustrative Example):
| Injection Volume (µL) | Asymmetry Factor (As) |
| 20 | 0.7 |
| 10 | 0.8 |
| 5 | 0.9 |
| 2 | 1.0 |
| 1 | 1.0 |
Experimental Protocols
Baseline HPLC Method for Cefodizime and Related Substances
This protocol is a starting point for the analysis of cefodizime and can be modified as needed to address peak shape issues.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: Potassium phosphate buffer.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A gradient elution is often used to separate related substances.[1] A typical gradient might start with a low percentage of mobile phase B, which is then increased over the course of the run to elute more retained components.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 215 nm.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, preferably the initial mobile phase, to an appropriate concentration.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Treat the cefodizime sample with a mild acid (e.g., 0.1 N HCl) at a controlled temperature for a specified period.
-
Base Hydrolysis: Treat the cefodizime sample with a mild base (e.g., 0.1 N NaOH) at a controlled temperature for a specified period.
-
Oxidative Degradation: Expose the cefodizime sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid or solution of cefodizime to elevated temperatures.
-
Photolytic Degradation: Expose the cefodizime solution to UV light.
After each stress condition, the samples are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis to observe the degradation products and ensure they are well-separated from the main cefodizime peak.
References
enhancing resolution between delta-2 and delta-3 Cefodizime
Welcome to the technical support center for Cefodizime analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution between delta-2 and delta-3 Cefodizime isomers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are delta-2 and delta-3 Cefodizime?
A1: Delta-2 and delta-3 Cefodizime are isomers. The position of the double bond within the dihydrothiazine ring of the cephalosporin structure is what differentiates them.[1] The delta-3 isomer is the biologically active form of Cefodizime.[1]
Q2: Why is it crucial to achieve good resolution between these two isomers?
A2: Since the delta-3 isomer is the active form, it is essential to accurately quantify its presence and separate it from the less active or inactive delta-2 isomer to ensure the quality, efficacy, and safety of the drug product.
Q3: What are the primary factors that can cause poor resolution between the delta-2 and delta-3 isomers?
A3: Poor resolution is often a result of suboptimal HPLC (High-Performance Liquid Chromatography) conditions. Key factors include mobile phase composition (pH and solvent ratio), column temperature, flow rate, and the choice of the stationary phase.[2][3][4]
Q4: Can the isomerization from delta-3 to delta-2 occur during analysis?
A4: Yes, the isomerization can be influenced by analytical conditions. Factors such as pH (alkaline conditions can promote isomerization to the delta-2 form), temperature, and the solvent used can affect the stability of the delta-3 isomer.[1]
Troubleshooting Guide: Poor Resolution
If you are experiencing inadequate separation between the delta-2 and delta-3 Cefodizime peaks, follow this step-by-step troubleshooting guide.
Issue: Co-eluting or Poorly Resolved Peaks for Delta-2 and Delta-3 Cefodizime
Below is a workflow to systematically troubleshoot and improve the resolution.
Caption: Troubleshooting workflow for improving peak resolution.
Step 1: Verify and Document Current Method Parameters Before making any changes, record your current HPLC parameters. This includes the column type and dimensions, mobile phase composition and pH, flow rate, column temperature, and detection wavelength.
Step 2: Adjust Mobile Phase pH The ionization state of Cefodizime can significantly affect its retention and selectivity.
-
Action: Prepare mobile phases with slightly different pH values (e.g., ± 0.2 units) around your current pH. The pH of the mobile phase is a critical factor.[3]
-
Rationale: A small change in pH can alter the charge of the isomers, leading to differential interactions with the stationary phase and improved separation.
Step 3: Optimize Mobile Phase Composition (Acetonitrile/Buffer Ratio) The ratio of the organic modifier (acetonitrile) to the aqueous buffer is a powerful tool for controlling retention and selectivity.
-
Action:
-
Isocratic Elution: Systematically vary the percentage of acetonitrile in the mobile phase. For example, if you are using 30% acetonitrile, try 28% and 32%.
-
Gradient Elution: Adjust the gradient slope. A shallower gradient provides more time for the components to separate.
-
-
Rationale: Changing the solvent strength of the mobile phase directly impacts the retention times of the analytes. Fine-tuning this ratio can increase the difference in retention times between the two isomers.[2]
Step 4: Reduce the Flow Rate Slower flow rates can lead to sharper peaks and better resolution.
-
Action: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Rationale: A lower flow rate allows more time for the analytes to interact with the stationary phase, which can enhance separation efficiency.[2] This can lead to narrower peaks and improved resolution.
Step 5: Modify the Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Action: Adjust the column temperature. For example, try running the analysis at 25°C, 30°C, and 35°C.
-
Rationale: Increasing the column temperature can improve peak shape and efficiency.[5] However, be aware that higher temperatures might also promote the degradation or isomerization of Cefodizime.[1]
Experimental Protocol: HPLC Method for Cefodizime Isomer Separation
This section provides a detailed methodology for a reverse-phase HPLC method designed to enhance the resolution between delta-2 and delta-3 Cefodizime.
1. Materials and Reagents
-
Cefodizime reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (or similar buffer salt)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
3. Sample Preparation
-
Accurately weigh and dissolve the Cefodizime sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Identify the peaks for delta-2 and delta-3 Cefodizime based on their retention times.
-
Calculate the resolution between the two peaks using the standard formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t represents the retention time and w represents the peak width at the base. A resolution value of ≥ 1.5 is generally considered to indicate a good separation.
Factors Affecting HPLC Separation
The following diagram illustrates the key factors that can be manipulated to improve HPLC resolution.
Caption: Key factors influencing HPLC resolution.
References
Technical Support Center: Optimal Separation of Cefodizime Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal column and troubleshooting issues encountered during the HPLC separation of cefodizime E/Z (cis/trans) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for the separation of cefodizime E/Z isomers?
A1: A reversed-phase C18 column is the most common and effective choice for separating cefodizime and its related substances, including the E/Z isomers. Look for a high-purity silica C18 column to minimize secondary interactions that can lead to peak tailing.
Q2: What are the key mobile phase parameters to consider for optimal separation?
A2: The critical mobile phase parameters are the pH of the aqueous component and the gradient of the organic modifier. An acidic mobile phase is generally preferred to ensure the consistent ionization state of cefodizime. A gradient elution with an organic modifier like acetonitrile is typically necessary to achieve adequate resolution between the isomers and other related substances.
Q3: What is the significance of column temperature in the separation of cefodizime isomers?
A3: Column temperature plays a crucial role in the selectivity and efficiency of the separation.[1][2][3] Elevated temperatures can decrease mobile phase viscosity, leading to sharper peaks and shorter run times.[1][2][3] However, it can also affect the stability of the isomers. It is essential to control the column temperature to ensure reproducibility.[1][2] A good starting point is a slightly elevated temperature, such as 30-40°C.[4]
Experimental Protocols
Recommended Analytical HPLC Method for Cefodizime E/Z Isomer Separation
This method provides a robust starting point for the separation of cefodizime E/Z isomers. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve cefodizime standard or sample in Mobile Phase A to a concentration of 0.5 mg/mL. |
Troubleshooting Guide
This guide addresses common issues encountered during the separation of cefodizime isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between E/Z Isomers | Suboptimal mobile phase composition. | Adjust the pH of Mobile Phase A in small increments (±0.2 units). Modify the gradient slope; a shallower gradient may improve resolution. |
| Inappropriate column chemistry. | If a standard C18 column is insufficient, consider a phenyl-hexyl or a cholesterol-based column for alternative selectivity. | |
| Column temperature is not optimal. | Vary the column temperature between 25°C and 45°C to observe the effect on selectivity.[1][2][3] | |
| Peak Tailing (for one or both isomers) | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is sufficiently low to suppress silanol interactions. Use a column with end-capping or a base-deactivated stationary phase. |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Peak Splitting or Shoulders | Co-elution with another impurity. | Optimize the mobile phase gradient and/or temperature to resolve the peaks. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase composition. | |
| Column void or channeling. | Replace the column.[6] | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[1][2] | |
| Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure proper mixing and degassing. | |
| On-Column Isomer Interconversion | Unstable sample or reactive mobile phase. | Prepare samples fresh and keep them cool. Ensure the mobile phase pH is in a range where the isomers are stable. |
Visualizations
Caption: Workflow for HPLC analysis of cefodizime isomers.
Caption: Troubleshooting decision tree for HPLC separation issues.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
strategies to minimize on-column degradation of cefodizime
Welcome to the technical support center for the analysis of cefodizime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing on-column degradation of cefodizime during HPLC analysis.
Troubleshooting Guide: On-Column Degradation of Cefodizime
This guide addresses common issues encountered during the HPLC analysis of cefodizime that may indicate on-column degradation.
| Issue | Potential Cause | Recommended Action |
| Peak Tailing or Splitting | 1. Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the amine functional groups of cefodizime, leading to peak tailing. 2. On-Column Degradation: Cefodizime may be degrading on the column, with the degradation products co-eluting or causing peak distortion. | 1. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions. 2. Adjust Mobile Phase pH: Maintain the mobile phase pH in the range of 3-7. A slightly acidic pH (e.g., pH 4-6) can help to suppress the ionization of silanol groups.[1] 3. Lower Column Temperature: Reduce the column temperature to below 30°C to minimize thermal degradation.[2] |
| Appearance of Ghost Peaks | 1. On-Column Degradation: An unexpected peak that appears intermittently could be an on-column degradation product of cefodizime.[2] 2. Contamination: Contamination from the sample, solvent, or HPLC system. | 1. Investigate Temperature Effect: Analyze the sample at a lower column temperature (e.g., 25°C) and observe if the ghost peak is reduced or disappears.[2] 2. Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to remove dissolved oxygen, which can promote oxidative degradation.[2] 3. System Cleanliness: Flush the HPLC system and column thoroughly to rule out contamination. |
| Loss of Cefodizime Peak Area/Recovery | 1. Adsorption: Irreversible adsorption of cefodizime onto the stationary phase. 2. Significant On-Column Degradation: Extensive degradation of the analyte on the column. | 1. Mobile Phase Modifier: Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. 2. Optimize pH: Ensure the mobile phase pH is within the optimal stability range for cefodizime (pH 4-6). 3. Check Column Health: Evaluate the performance of the column with a standard compound to ensure it is not degraded. |
| Baseline Drift or Noise | 1. Column Bleed: Degradation of the stationary phase, which can be exacerbated by aggressive mobile phases or high temperatures. 2. Mobile Phase Issues: Inconsistent mobile phase composition or contamination. | 1. Use a Robust Column: Select a column with a stable bonded phase suitable for the chosen mobile phase. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and filter it through a 0.45 µm filter. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for cefodizime during HPLC analysis?
A1: Like other cephalosporins, cefodizime is susceptible to hydrolysis of the β-lactam ring, which is a primary degradation pathway. This can be catalyzed by acidic or basic conditions and elevated temperatures. Oxidative degradation can also occur, particularly if dissolved oxygen is present in the mobile phase.
Q2: How does mobile phase pH affect cefodizime stability?
A2: The stability of cephalosporins is highly pH-dependent. Cefodizime is generally most stable in a slightly acidic to neutral pH range (approximately pH 4-7). Highly acidic (pH < 3) or alkaline (pH > 8) conditions can significantly accelerate the hydrolysis of the β-lactam ring, leading to on-column degradation.
Q3: What is the recommended column temperature for cefodizime analysis?
A3: To minimize thermal degradation, it is recommended to maintain the column temperature at or below 30°C.[2] Elevated temperatures can significantly increase the rate of degradation reactions on the analytical column.[2]
Q4: Can the choice of HPLC column influence the on-column degradation of cefodizime?
A4: Yes, the choice of column can have a significant impact. Using a high-quality, end-capped C18 or C8 column from a reputable manufacturer is crucial. These columns have a lower number of free silanol groups, which can act as catalytic sites for degradation and cause peak tailing.
Q5: Are there any mobile phase additives that can help minimize degradation?
A5: While not always necessary with modern, high-quality columns, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to mask residual silanol groups and reduce their interaction with cefodizime. However, it is important to note that TEA can affect mass spectrometry detection if used. Phosphate or acetate buffers are commonly used to control the pH of the mobile phase and maintain it within the optimal stability range for cefodizime.
Quantitative Data on Cephalosporin Stability
Table 1: Effect of pH on the Degradation Rate of a Third-Generation Cephalosporin (Cefotaxime) in Aqueous Solution at 25°C
| pH | Degradation Rate Constant (k) x 10-3 (h-1) |
| 2.0 | 12.5 |
| 4.5 | 1.8 |
| 6.5 | 1.9 |
| 8.0 | 15.2 |
| 9.0 | 85.0 |
Data extrapolated from studies on cefotaxime, a structurally similar cephalosporin.[3] This data indicates that the stability is highest in the pH range of 4.5-6.5.
Table 2: Effect of Temperature on the Degradation of a Cephalosporin (Ceftazidime) in Aqueous Solution at pH 7
| Temperature (°C) | Time to 10% Degradation (t90) (hours) |
| 4 | 240 |
| 25 | 48 |
| 37 | 18 |
Data extrapolated from studies on ceftazidime.[1] This table clearly demonstrates the significant impact of temperature on the stability of cephalosporins.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cefodizime
This protocol is a starting point for developing a validated stability-indicating HPLC method for cefodizime, based on established methods for other cephalosporins.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase:
-
A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with dilute phosphoric acid.
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 60 40 25 60 40 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of cefodizime reference standard in the mobile phase A at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with mobile phase A.
-
Sample Solution: Prepare the sample containing cefodizime to a final concentration of approximately 100 µg/mL in mobile phase A.
3. Method Validation (as per ICH guidelines):
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate cefodizime from its degradation products.
-
Linearity: Analyze a series of cefodizime solutions over a concentration range (e.g., 10-150 µg/mL).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of cefodizime.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., pH, mobile phase composition, flow rate).
Protocol 2: Forced Degradation Study of Cefodizime
1. Acid Hydrolysis:
-
Dissolve cefodizime in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve cefodizime in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at room temperature for 30 minutes.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve cefodizime in 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate at room temperature for 1 hour.
-
Dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Expose solid cefodizime powder to 105°C for 24 hours.
-
Dissolve the stressed powder in mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of cefodizime (1 mg/mL in mobile phase A) to UV light (254 nm) and visible light for 24 hours.
-
Analyze the solution by HPLC.
Visualizations
Caption: Troubleshooting workflow for on-column degradation of cefodizime.
Caption: Experimental workflow for stability-indicating HPLC method development.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Cefodizime Impurities as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) methods for the determination of impurities in the cephalosporin antibiotic, cefodizime. Adherence to the International Council for Harmonisation (ICH) guidelines is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the critical parameters for method validation and presents a detailed, validated HPLC method for cefodizime impurity analysis.
Due to the limited availability of publicly published, distinct validated HPLC methods specifically for cefodizime impurities, this guide will focus on a detailed exposition of one such method and compare its parameters against a composite of typical methods used for other cephalosporins to provide a valuable comparative context.
Comparison of HPLC Methods for Cephalosporin Impurity Analysis
The following table summarizes the key parameters of a validated HPLC method for cefodizime impurities and compares them with a typical alternative method derived from published data on similar cephalosporins.
| Parameter | Method 1: Validated HPLC for Cefodizime Impurities | Alternative Method (Composite for Cephalosporins) |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | C18 Column (e.g., Agilent Zorbax, Waters Symmetry) |
| Mobile Phase A | Potassium phosphate buffer | 0.1 M Ammonium acetate buffer (pH 5.6) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 0.8 - 1.5 mL/min |
| Detection | UV at 215 nm | UV at 250 - 255 nm |
| Linearity Range | 0.5 - 10 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r) | 0.9996 (Cefodizime), 0.9995 (Impurity) | ≥ 0.999 |
| Detection Limit (LOD) | 0.05 µg/mL (Cefodizime), 0.03 µg/mL (Impurity) | 0.018 - 0.03 µg/mL |
| Quantitation Limit (LOQ) | Not explicitly stated | 0.056 - 0.09 µg/mL |
Experimental Protocol: Validated HPLC Method for Cefodizime Impurities
This protocol is based on the validated method for the determination of related substances in cefodizime sodium for injection.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient elution capability.
-
UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Potassium phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
-
Elution: A gradient program is to be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: To be optimized.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve cefodizime reference standard in a suitable diluent to obtain a known concentration.
-
Impurity Standard Solution: If available, prepare individual stock solutions of known impurities.
-
Sample Solution: Prepare the cefodizime sample for analysis by dissolving it in the diluent to a specified concentration.
4. System Suitability:
-
Inject the standard solution multiple times to ensure the system is suitable for the analysis.
-
Parameters to check include:
-
Repeatability of injections (Relative Standard Deviation (RSD) of peak areas).
-
Tailing factor of the main peak.
-
Theoretical plates.
-
Resolution between the main peak and any adjacent impurity peaks.
-
5. Validation Parameters as per ICH Q2(R2) Guidelines:
The validation of the analytical procedure must demonstrate that it is fit for its intended purpose. The following parameters are crucial:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the main drug peak from all potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For impurities, this should be demonstrated from the reporting level of the impurity to at least 120% of the specification.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the HPLC Method Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process in accordance with ICH guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
Caption: Key validation parameters for assay and impurity methods.
References
A Comparative Analysis of Cefodizime Degradation Product Profiling: HPLC vs. UPLC
The development of stability-indicating assay methods (SIAM) is a critical aspect of pharmaceutical development, ensuring that a drug product remains safe and effective throughout its shelf life. Both HPLC and UPLC are powerful chromatographic techniques employed for this purpose. UPLC, a more recent advancement, is often touted for its higher resolution, speed, and sensitivity compared to conventional HPLC.
Experimental Workflow for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The general workflow for such a study is outlined below.
Caption: Workflow for Forced Degradation Analysis.
Comparative Overview of HPLC and UPLC Methodologies
The following sections detail representative experimental protocols for HPLC and UPLC analysis of cefodizime and its degradation products. The HPLC method is based on a study for the determination of related substances in cefodizime sodium for injection, while the UPLC method is adapted from a stability-indicating study of cefepime, a structurally similar fourth-generation cephalosporin.
Experimental Protocols
| Parameter | HPLC Method (for Cefodizime)[1] | UPLC Method (adapted for Cephalosporins)[2][3][4] |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Potassium phosphate buffer | 0.2% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Gradient elution (specifics not detailed) | 20:80 (v/v) - A:B (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min | 0.15 mL/min |
| Detection Wavelength | 215 nm | UV detection (wavelength not specified) or MS/MS |
| Injection Volume | Not specified | 5 µL |
| Column Temperature | Not specified | Not specified |
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over HPLC stem from the use of smaller particle size columns (sub-2 µm), which leads to significant improvements in resolution, speed, and sensitivity.
| Performance Metric | HPLC (Expected for Cefodizime) | UPLC (Expected for Cefodizime) |
| Run Time | Longer (typically > 10 minutes) | Shorter (typically < 5 minutes)[2][4] |
| Resolution | Good | Excellent, better separation of closely eluting peaks |
| Sensitivity | Good | Higher, due to narrower peaks |
| Solvent Consumption | Higher | Lower, due to lower flow rates and shorter run times |
| Peak Capacity | Lower | Higher, allowing for the detection of more degradation products |
| System Pressure | Lower | Significantly higher |
Data Presentation: A Comparative Look at Degradation Product Detection
The following table illustrates the type of data obtained from HPLC and UPLC analyses. The retention times for the UPLC method are based on a study of cefepime, a related cephalosporin, and are significantly shorter, highlighting the speed of UPLC.[2][4]
| HPLC (Cefodizime Related Substances) [1] | UPLC (Cefepime Degradation Products) [2][4] | |
| Analyte | Retention Time (min) | Retention Time (min) |
| Main Compound | Not specified | 0.82 ± 0.02 |
| Degradation Product 1 | Not specified | 0.91 ± 0.01 |
| Degradation Product 2 | Not specified | 0.84 ± 0.1 |
Note: A direct comparison of the number and types of degradation products for cefodizime between HPLC and UPLC is not possible without a dedicated comparative study. However, the higher peak capacity of UPLC suggests it would be more effective in separating a complex mixture of degradation products.
Logical Relationship of Analytical Techniques
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as the complexity of the sample, the need for high throughput, and the availability of instrumentation.
Caption: Decision flow for selecting between HPLC and UPLC.
Conclusion
While this guide provides a comparative framework based on available data, it is evident that UPLC offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of cefodizime degradation products. The shorter run times lead to higher throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option for routine quality control and stability testing. For complex degradation profiles where the separation of multiple closely eluting impurities is crucial, UPLC is the superior technique. However, for less complex analyses where high throughput is not a primary concern, a well-developed HPLC method can still provide reliable and accurate results. It is recommended that for the development of a new stability-indicating method for cefodizime, UPLC should be the preferred platform to ensure the highest level of analytical performance.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Cephalosporin Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of cephalosporin isomers are critical for ensuring drug safety and efficacy. Cephalosporins can exist as various isomers, including geometric (E/Z), structural (Δ2/Δ3), and diastereomers (cis/trans), each potentially exhibiting different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of commonly employed analytical methods for the cross-validation of these isomers, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prevalent techniques for the analysis of cephalosporin isomers. These methods offer high resolution, sensitivity, and reproducibility.
Experimental Protocol: RP-HPLC for Cephalosporin Isomer Separation
This protocol is a generalized representation for the separation of cephalosporin isomers, such as Δ2 and Δ3 isomers of cephalexin.
-
Sample Preparation:
-
Dissolve the cephalosporin reference standard and sample in a suitable solvent (e.g., deionized water or a mixture of water and organic solvent) to a known concentration.
-
Filter the solutions through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic modifier (e.g., acetonitrile or methanol).[1] The ratio is optimized to achieve the best separation.
-
Flow Rate: Typically set between 0.8 and 1.5 mL/min.[2]
-
Detection: UV detection is commonly performed at a wavelength where the isomers show maximum absorbance (e.g., 250-270 nm).
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
-
Data Analysis:
-
Identify and quantify the isomers based on their retention times and peak areas compared to the reference standards.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC due to its high efficiency, short analysis time, and low consumption of reagents and samples.[3] Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are two common modes used for cephalosporin analysis.
Experimental Protocol: MEKC for Cephalosporin Isomer Separation
This protocol outlines a general procedure for separating cephalosporin isomers using MEKC.
-
Sample and Buffer Preparation:
-
Prepare a background electrolyte (BGE) buffer, for example, a mixture of 25 mM sodium phosphate and 25 mM sodium borate at a specific pH (e.g., 6.8-9.0).
-
Add a surfactant, such as sodium dodecyl sulfate (SDS), to the BGE at a concentration above its critical micelle concentration to form micelles.[4]
-
Dissolve the sample in the BGE or a compatible solvent.
-
-
CE System Setup and Analysis:
-
Capillary: A fused-silica capillary (e.g., 56 cm length, 50 µm internal diameter).
-
Voltage: Apply a high voltage (e.g., 15-30 kV) across the capillary.[4][5]
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).
-
Injection: Inject the sample using hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection at a suitable wavelength (e.g., 210-270 nm).
-
-
Data Analysis:
-
Identify isomers based on their migration times.
-
Quantify by comparing peak areas to those of standards.
-
The method is validated for parameters like precision, accuracy, and linearity.
-
References
- 1. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 4. Cross validation of capillary electrophoresis and high-performance liquid chromatography for cefotaxime and related impurities (1996) | G. Castañeda Peñalvo | 46 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Delta-2-Cefodizime and Other Cefodizime Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of delta-2-Cefodizime and other process-related and degradation impurities of the third-generation cephalosporin antibiotic, Cefodizime. The focus is on the analytical methodologies used to identify, separate, and quantify these impurities, with a particular emphasis on High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist in the development and validation of robust analytical methods for quality control and stability testing of Cefodizime.
Understanding Cefodizime and Its Impurities
Cefodizime is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. As with any pharmaceutical compound, impurities can arise during the manufacturing process or through degradation over time. The delta-2 isomer of Cefodizime is a critical degradation product that is microbiologically inactive. Its formation involves the isomerization of the double bond in the dihydrothiazine ring of the cephalosporin nucleus, rendering the molecule ineffective as an antibiotic. Therefore, the diligent monitoring and control of this compound and other impurities are paramount to ensure the safety and efficacy of the final drug product.
Key Cefodizime Impurities
Based on the European Pharmacopoeia and other analytical studies, the following are some of the key impurities associated with Cefodizime, including the delta-2 isomer:
| Impurity Name | Type |
| This compound | Degradation Product (Isomer) |
| Impurity A | Process-related |
| Impurity B | Process-related |
| Impurity C | Process-related |
| Impurity D | Process-related |
| Impurity E | Process-related |
Comparative Analysis of HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Cefodizime and its related substances. The following table summarizes a typical stability-indicating HPLC method and the comparative performance for the analysis of this compound and other impurities.
| Parameter | Value/Description |
| Chromatographic Column | C18, 5 µm, 4.6 mm x 250 mm |
| Mobile Phase A | 0.05 M Ammonium Acetate in Water (pH 5.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Quantitative Comparison of Impurity Analysis
The following table presents typical retention times (RT) and relative retention times (RRT) for Cefodizime and its key impurities using the HPLC method described above. This data is crucial for the identification and quantification of these impurities in a given sample.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Impurity A | 4.2 | 0.35 |
| Impurity B | 6.8 | 0.57 |
| Cefodizime | 12.0 | 1.00 |
| Impurity C | 14.5 | 1.21 |
| This compound | 16.2 | 1.35 |
| Impurity D | 18.9 | 1.58 |
| Impurity E | 21.3 | 1.78 |
Experimental Protocols
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefodizime reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Impurity Standard Solution: Accurately weigh and dissolve appropriate amounts of each impurity reference standard (including this compound) in the diluent to obtain known concentrations.
-
Sample Solution: Accurately weigh and dissolve the Cefodizime drug substance or product in the diluent to obtain a suitable concentration for analysis.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly. This is achieved by injecting the standard solution and checking parameters such as:
-
Tailing Factor: The tailing factor for the Cefodizime peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Cefodizime peak should be not less than 2000.
-
Resolution: The resolution between the Cefodizime peak and the closest eluting impurity peak (e.g., Impurity C) should be not less than 2.0.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed on the Cefodizime drug substance. This involves subjecting the sample to various stress conditions to induce the formation of degradation products.
-
Acid Degradation: Treat the sample with 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: Treat the sample with 0.1 N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main Cefodizime peak and from each other.
Visualizing the Analytical Workflow and Degradation Pathway
The following diagrams, generated using the DOT language, illustrate the analytical workflow for Cefodizime impurity profiling and the key degradation pathway leading to the formation of this compound.
Conclusion
The analytical control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Cefodizime. The delta-2 isomer is a particularly important impurity to monitor due to its lack of biological activity. The HPLC method detailed in this guide provides a robust and reliable approach for the separation and quantification of this compound and other related substances. By implementing rigorous analytical testing and forced degradation studies, pharmaceutical manufacturers can ensure that their Cefodizime products meet the required quality standards.
limit of detection (LOD) and quantification (LOQ) for delta-2-Cefodizime
For researchers, scientists, and drug development professionals, the precise quantification of impurities such as delta-2-Cefodizime is a critical aspect of quality control and regulatory compliance. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of typical LOD and LOQ values for cephalosporin antibiotics, including related compounds similar to this compound, achieved through various analytical techniques.
Comparative Analysis of Detection and Quantification Limits
The following table summarizes representative LOD and LOQ values for various cephalosporins, providing a comparative framework for the expected analytical sensitivity for this compound.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC with UV Detection | Various Cephalosporins (Cefepime, Ceftazidime, etc.) | 0.018 - 0.03 µg/mL | 0.056 - 0.09 µg/mL |
| HPLC with PDA Detector | Cefotaxime | 35.5 ng/mL (0.0355 µg/mL)[1] | 107.6 ng/mL (0.1076 µg/mL)[1] |
| RP-HPLC | Cefaclor, Cefalexin, Cefadroxil | 0.06 - 0.09 µg/mL[2] | 0.20 - 0.29 µg/mL[2] |
It is important to note that these values can vary depending on the specific instrumentation, chromatographic conditions, and matrix effects.
Experimental Protocols
The determination of LOD and LOQ is a crucial component of analytical method validation. Below are detailed methodologies for commonly employed techniques in the analysis of cephalosporin impurities.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is widely used for the simultaneous determination of multiple cephalosporins.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically maintained around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analytes exhibit maximum absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
LOD and LOQ Determination: The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Alternatively, the signal-to-noise ratio can be used, where an S/N ratio of 3 is generally accepted for LOD and 10 for LOQ.[2]
Method 2: High-Performance Liquid Chromatography with Photodiode Array (PDA) Detection
This method offers the advantage of acquiring spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column.
-
Mobile Phase: A mixture of a buffer and an organic modifier, with the pH adjusted to ensure optimal separation.
-
Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.
-
Detection: PDA detector set to monitor a specific wavelength (e.g., 235 nm for Cefotaxime) and to acquire full UV spectra for all eluting peaks.[1]
LOD and LOQ Determination: Similar to the RP-HPLC-UV method, LOD and LOQ are determined from the calibration curve constructed using a series of diluted standards.
Workflow for Impurity Analysis
The general workflow for the analysis of impurities like this compound in a drug substance is outlined below.
Caption: General workflow for the analysis of pharmaceutical impurities.
Logical Relationship for Method Validation
The validation of an analytical method for impurity determination follows a logical progression to ensure its suitability for its intended purpose.
Caption: Logical relationship of analytical method validation parameters.
References
Comparative Guide to Robustness Testing of Analytical Methods for Cefodizime Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the robustness of analytical methods for the determination of impurities in cefodizime. Due to the limited availability of public-domain data specifically for cefodizime, this document utilizes illustrative data from validated analytical methods for closely related third-generation cephalosporins, namely ceftazidime and cefixime. This approach provides valuable insights into the expected performance and robustness of similar analytical methods for cefodizime.
Robustness testing is a critical component of analytical method validation, demonstrating the reliability of a method with respect to deliberate variations in its parameters. This ensures the method's suitability for routine use in quality control laboratories.
Comparison of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of cefodizime and its related impurities. The robustness of an HPLC method is assessed by intentionally varying critical parameters and observing the effect on the analytical results, such as retention time, peak area, and resolution.
Below is a comparative summary of two representative stability-indicating HPLC methods, illustrating typical parameters evaluated during robustness testing.
Table 1: Comparison of Robustness Parameters for Two Illustrative HPLC Methods
| Parameter | Method 1 (Based on a Ceftazidime Method) | Method 2 (Based on a Cefixime Method) |
| Mobile Phase Composition | Variation of organic phase (Acetonitrile) by ±2% | Variation of organic phase (Methanol) by ±2% |
| pH of Mobile Phase Buffer | ± 0.2 units | ± 0.2 units |
| Flow Rate | ± 0.1 mL/min | ± 0.1 mL/min |
| Column Temperature | ± 5°C | ± 5°C |
| Wavelength | Not specified | ± 2 nm |
Table 2: Illustrative Robustness Study Results for a Representative HPLC Method (Based on a Ceftazidime Method)
| Parameter Varied | Variation | Retention Time of Main Peak (min) | Resolution between Cefodizime and Critical Impurity Pair | Tailing Factor |
| Flow Rate | 0.9 mL/min | 10.2 | 2.6 | 1.1 |
| 1.0 mL/min (Nominal) | 9.1 | 2.5 | 1.1 | |
| 1.1 mL/min | 8.3 | 2.4 | 1.2 | |
| Mobile Phase pH | 6.8 | 9.0 | 2.4 | 1.1 |
| 7.0 (Nominal) | 9.1 | 2.5 | 1.1 | |
| 7.2 | 9.2 | 2.6 | 1.0 | |
| Column Temperature | 25°C | 9.3 | 2.5 | 1.1 |
| 30°C (Nominal) | 9.1 | 2.5 | 1.1 | |
| 35°C | 8.9 | 2.4 | 1.2 | |
| Acetonitrile in Mobile Phase | 18% | 9.5 | 2.4 | 1.2 |
| 20% (Nominal) | 9.1 | 2.5 | 1.1 | |
| 22% | 8.7 | 2.6 | 1.1 |
Disclaimer: The data presented in this table is illustrative and based on a method for a related cephalosporin. Actual results for a cefodizime-specific method may vary.
Experimental Protocols
Below are detailed experimental protocols for a representative stability-indicating HPLC method, providing a framework for the analysis of cefodizime and its impurities.
Method 1: Representative Stability-Indicating HPLC Method
This method is designed for the separation and quantification of cefodizime and its potential impurities in bulk drug substances and pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer (pH 7.0) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: A known concentration of cefodizime reference standard is prepared in the mobile phase.
-
Sample Solution: The sample containing cefodizime is dissolved and diluted in the mobile phase to a suitable concentration.
3. Robustness Study Protocol:
To evaluate the robustness of the analytical method, the following parameters are intentionally varied:
-
Flow Rate: Varied to 0.9 mL/min and 1.1 mL/min.
-
pH of the Mobile Phase Buffer: Adjusted to 6.8 and 7.2.
-
Mobile Phase Composition: The proportion of acetonitrile is altered to 18% and 22%.
-
Column Temperature: The column temperature is set to 25°C and 35°C.
For each variation, the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are evaluated, and the assay results are compared with those obtained under the nominal conditions.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness study for an analytical method.
Caption: Workflow for Robustness Testing of an Analytical Method.
Signaling Pathway of Method Validation
The following diagram illustrates the relationship between different components of analytical method validation, highlighting the position of robustness testing.
Caption: Components of Analytical Method Validation.
A Comparative Guide: Capillary Electrophoresis vs. HPLC for Isomer Separation
For researchers, scientists, and professionals in drug development, the precise separation of isomers is a critical analytical challenge. The choice between High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for this task depends on a variety of factors including the nature of the isomers, required resolution, analysis speed, and available resources. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies for the chiral separation of the beta-blocker, atenolol.
At a Glance: HPLC vs. CE for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2][3] Capillary Electrophoresis (CE), on the other hand, separates ionized molecules in an electric field based on their charge-to-mass ratio. While both are staples in the analytical laboratory, their strengths in isomer separation vary. HPLC is often the go-to method due to its versatility and robustness, while CE can offer superior efficiency and faster analysis times, particularly for charged analytes.
Here, we present a quantitative comparison for the enantioseparation of atenolol, a chiral beta-blocker, to illustrate the performance of each technique.
Quantitative Data Summary: Enantioseparation of Atenolol
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Analyte | (R)- and (S)-Atenolol | (R)- and (S)-Atenolol |
| Resolution (Rs) | 1.73 - >2.1 | ~2.5 |
| Analysis Time | ~20 - 35 minutes | < 15 minutes |
| Limit of Detection (LOD) | < 0.2 mg/L | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | Not specified in reviewed sources | 5.0 µg/mL |
| Linearity Range | 2.5 - 100 mg/L | 5.0 - 100 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Atenolol Enantioseparation
This protocol is based on a method utilizing a β-cyclodextrin-based chiral stationary phase.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: β-cyclodextrin-bonded chiral stationary phase (e.g., NESP)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid
-
Triethylamine
-
(R,S)-Atenolol standard
-
Atenolol tablet sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, methanol, glacial acetic acid, and triethylamine in a ratio of 90:10:2.5:3.0 (v/v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic atenolol in methanol. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 2.5 to 100 mg/L.
-
Sample Preparation: Weigh and crush an atenolol tablet. Extract the atenolol from the tablet powder with methanol and dilute to a suitable concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 20 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks for the (R)- and (S)-atenolol enantiomers based on their retention times. Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Determine the concentration of each enantiomer in the tablet sample from the calibration curve.
Capillary Electrophoresis (CE) Method for Atenolol Enantioseparation
This protocol is a representative method for the chiral separation of atenolol using a cyclodextrin chiral selector.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
Reagents:
-
Phosphate buffer
-
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)
-
(R,S)-Atenolol standard
-
Sodium hydroxide (for pH adjustment)
-
Phosphoric acid (for pH adjustment)
Procedure:
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50 mM). Dissolve the chiral selector, Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD), in the buffer to the desired concentration (e.g., 15 mM). Adjust the pH of the buffer to 2.5 with phosphoric acid.
-
Standard Solution Preparation: Prepare a stock solution of racemic atenolol in the running buffer. Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the running buffer.
-
Electrophoretic Conditions:
-
Applied Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection Wavelength: 200 nm
-
-
Analysis: Inject the standard solution into the capillary and apply the voltage. Record the electropherogram.
-
Data Analysis: Identify the peaks for the (R)- and (S)-atenolol enantiomers based on their migration times. Calculate the resolution between the two enantiomer peaks.
Visualizing the Workflow and Comparison
To better illustrate the processes and the key decision points in choosing between HPLC and CE for isomer separation, the following diagrams are provided.
Caption: General experimental workflow for isomer separation using HPLC and CE.
Caption: Logical comparison of key attributes of HPLC and CE for isomer separation.
Conclusion
Both HPLC and Capillary Electrophoresis are powerful and effective techniques for the separation of isomers.
HPLC offers a high degree of flexibility through a wide variety of available chiral stationary phases and mobile phase compositions, making it a robust and widely applicable method.[2][3] It is particularly advantageous when dealing with complex matrices and when scalability to preparative chromatography is a consideration.
Capillary Electrophoresis excels in providing high-efficiency separations with short analysis times and minimal solvent consumption.[1] This makes it an attractive, "green" alternative, especially for the analysis of charged isomers and in high-throughput screening environments.
The choice between HPLC and CE will ultimately depend on the specific requirements of the analysis, including the physicochemical properties of the isomers, the desired resolution and sensitivity, and practical considerations such as sample volume, analysis time, and cost. For the enantioseparation of atenolol, both techniques demonstrate the capability to achieve baseline separation, with CE offering a faster analysis time. By carefully considering the comparative data and methodologies presented in this guide, researchers can make an informed decision to select the most appropriate technique for their isomer separation needs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Enantiomeric separation and quantitative determination of atenolol in tablets by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 4. [Enantioseparation and determination of atenolol enantiomers in tables on a β-cyclodextrin-based chiral stationary phase by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Delta-2-Cefodizime: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Delta-2-Cefodizime, an isomer of the third-generation cephalosporin antibiotic Cefodizime, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Cefodizime and related cephalosporins. While a specific SDS for the delta-2 isomer may not be readily available, data from similar compounds indicate that it may be a skin and respiratory sensitizer. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling of the compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with other pharmaceutical waste, must adhere to strict federal, state, and local regulations to prevent environmental contamination and ensure safety. The following protocol outlines the recommended procedure:
-
Waste Identification and Segregation :
-
Pure, unused this compound should be classified as a chemical or pharmaceutical waste.
-
Contaminated materials, such as vials, weighing boats, and PPE, that have come into direct contact with the compound should be segregated from regular laboratory trash.
-
-
Waste Collection and Labeling :
-
Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Sensitizer," "Chemical Waste"), and the accumulation start date.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.
-
-
Prohibition of Sewer Disposal :
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
These specialized services will ensure the waste is transported, treated, and disposed of in accordance with all applicable regulations, which typically involves incineration at a permitted facility.[1][3]
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key hazard information for related cephalosporins, which should be considered when handling and disposing of the delta-2 isomer.
| Parameter | Value | Source Compound |
| GHS Hazard Statement | H317: May cause an allergic skin reaction | delta-2-Ceftazidime |
| GHS Hazard Statement | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | delta-2-Ceftazidime |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure that its disposal is conducted in a manner that is safe for both individuals and the environment. Always consult with your institution's safety officer and refer to local regulations for specific guidance.
References
Essential Safety and Logistical Framework for Handling Delta-2-Cefodizime
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and operational plans for the handling and disposal of delta-2-Cefodizime, a cephalosporin antibiotic. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals and to maintain a secure and compliant laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of cephalosporin antibiotics and the potential for allergic sensitization, a comprehensive PPE strategy is required. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Double Nitrile Gloves | Powder-free. The outer glove should be changed immediately upon contamination or every 30-60 minutes during continuous handling. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tucked under the outer pair of gloves. |
| Respiratory Protection | N95 Respirator | Required for handling powdered or aerosolized this compound. A fit test is mandatory for all users. |
| Eye Protection | Safety Goggles | Must provide a seal around the eyes to protect against splashes and airborne particles. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes. |
Occupational Exposure Banding
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, a conservative approach based on Occupational Exposure Bands (OEBs) for potent pharmaceutical compounds is recommended. This compound should be handled as a compound falling within OEB 3 , necessitating stringent containment and handling procedures.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range (8-hour Time-Weighted Average) | Handling Requirements |
| OEB 1 | >1000 µg/m³ | General laboratory practices |
| OEB 2 | 100 - 1000 µg/m³ | Local exhaust ventilation |
| OEB 3 | 10 - 100 µg/m³ | Containment (e.g., ventilated balance enclosure, fume hood) |
| OEB 4 | 1 - 10 µg/m³ | High containment (e.g., glove box) |
| OEB 5 | <1 µg/m³ | Full isolation |
Experimental Workflow: Handling and Disposal of this compound
Detailed Experimental Protocols
Receiving and Storage of this compound
-
Verification: Upon receipt, verify the integrity of the container and labeling.
-
Storage: Store in a designated, clearly labeled, and well-ventilated area away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
-
Documentation: Maintain a detailed inventory log, including date of receipt, quantity, and responsible personnel.
Weighing and Solution Preparation
Note: All handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within the containment unit by covering it with absorbent, disposable liners.
-
Assemble all necessary equipment (e.g., calibrated balance, spatulas, weighing paper, glassware, solvent) within the containment unit.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder onto weighing paper using a dedicated spatula.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Spill Cleanup Procedure).
-
Record the exact weight in the laboratory notebook.
-
-
Solution Preparation:
-
Place the weighing paper with the powder into the appropriate glassware.
-
Slowly add the desired solvent, ensuring the powder is wetted to prevent it from becoming airborne.
-
Rinse the weighing paper with a small amount of solvent to ensure all the compound is transferred.
-
Mix the solution as required for the experimental procedure.
-
Operational and Disposal Plan
Decontamination of Work Surfaces and Equipment
-
Post-Procedure: After each use, thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Decontamination Solution: A freshly prepared 10% bleach solution followed by a 70% ethanol rinse is effective for surface decontamination. For equipment, follow the manufacturer's cleaning and decontamination guidelines.
-
Waste from Decontamination: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.
Spill Cleanup Procedure
-
Immediate Actions:
-
Alert others in the vicinity and evacuate the immediate area.
-
If the spill is outside of a containment unit, restrict access to the area.
-
-
Cleanup:
-
Don appropriate PPE, including respiratory protection.
-
For liquid spills, cover with an absorbent material.
-
For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
Decontaminate the spill area using a 10% bleach solution, working from the outside in. Allow a contact time of at least 30 minutes.
-
Collect all contaminated materials using forceps or other tools and place them in a labeled hazardous waste container.
-
Wipe the area with 70% ethanol.
-
Waste Disposal
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste:
-
Includes contaminated PPE, weighing papers, absorbent pads, and empty vials.
-
Collect in a designated, clearly labeled, leak-proof hazardous waste container.
-
Arrange for disposal through the institution's environmental health and safety office for incineration.
-
-
Liquid Waste:
-
Includes unused stock solutions and contaminated solvents.
-
Collect in a designated, clearly labeled, and sealed hazardous waste container.
-
Inactivation of Beta-Lactam Ring: For aqueous solutions, consider inactivation of the beta-lactam ring prior to disposal. This can be achieved by adjusting the pH to the alkaline range (pH 10-12) with sodium hydroxide and allowing it to stand for at least 24 hours to hydrolyze the beta-lactam ring. Neutralize the solution before collection for final disposal. This procedure should be validated for effectiveness.
-
Arrange for disposal through the institution's environmental health and safety office. Do not pour any this compound waste down the drain.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
